4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSPASQZKLXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964365 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-47-5 | |
| Record name | 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound serves as a valuable intermediate in the development of novel therapeutic agents. This document outlines a plausible synthetic route, details expected analytical characterization, and discusses its potential biological significance.
Introduction
Quinoline-3-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group at the 6-position of the quinoline scaffold can significantly enhance the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key building block for the synthesis of more complex bioactive molecules.[1][2] Its utility is noted in pharmaceutical development, particularly for agents targeting bacterial infections and cancer, as well as in the creation of fluorescent probes for biological imaging.[1]
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and widely applicable method is the Pfitzinger reaction . This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3]
An alternative approach could be a modification of the Doebner-von Miller reaction, which is also a classic method for quinoline synthesis.
Proposed Synthetic Protocol: Pfitzinger Reaction
A likely synthetic pathway to obtain this compound would involve the reaction of 5-(trifluoromethyl)isatin with pyruvic acid in the presence of a base.
Reaction Scheme:
Pfitzinger reaction for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-(trifluoromethyl)isatin (1.0 eq) and pyruvic acid (1.2 eq).
-
Solvent and Base Addition: Add a solution of potassium hydroxide (3.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Purification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).
Characterization
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₆F₃NO₃ |
| Molecular Weight | 257.17 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | >250 °C (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (quinoline ring): δ 7.5-8.5 ppm; Carboxylic acid proton: δ >12 ppm (broad singlet); Hydroxyl proton: δ >10 ppm (broad singlet). |
| ¹³C NMR | Carboxylic acid carbonyl: δ ~170 ppm; Quinoline ring carbons: δ 110-150 ppm; Trifluoromethyl carbon: δ ~125 ppm (quartet, ¹JCF ≈ 270 Hz). |
| IR (KBr, cm⁻¹) | O-H stretch (carboxylic acid): 2500-3300 (broad); C=O stretch (carboxylic acid): ~1700; C=C and C=N stretches (aromatic): 1500-1620; C-F stretches: 1100-1300. |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z 256.02 |
Biological Significance and Potential Signaling Pathway Involvement
Quinoline-3-carboxylic acids are known to interact with a variety of biological targets. For instance, they have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a target for anticancer and anti-inflammatory drugs.[4][5] They have also been explored as inhibitors of protein kinases, which play a crucial role in cell signaling pathways.
Given its structural features, this compound could potentially act as an inhibitor of a signaling pathway implicated in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.
Potential modulation of a receptor tyrosine kinase pathway.
This diagram illustrates a hypothetical mechanism where the compound could inhibit an RTK, thereby blocking downstream signaling that leads to cell proliferation and survival. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action would need to be determined through experimental studies.
Conclusion
This compound is a compound with high potential for use in drug discovery and development. This guide provides a foundational understanding of its synthesis and characterization based on established chemical principles and data from related structures. Further experimental work is necessary to fully elucidate its properties and biological activity. The provided protocols and data serve as a valuable resource for researchers initiating studies on this and similar quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (C11H6F3NO4) [pubchemlite.lcsb.uni.lu]
Spectroscopic Data for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Remains Elusive in Public Domain
Despite a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is not currently available. This lack of data precludes the creation of an in-depth technical guide with quantitative analysis and spectral interpretation for this specific molecule at this time.
While information regarding the compound's potential applications as a key intermediate in pharmaceutical synthesis is available, the raw spectroscopic data necessary for a detailed technical whitepaper—including 1H NMR, 13C NMR, and mass-to-charge ratios with fragmentation patterns—is not published in accessible literature or databases.
For researchers and scientists interested in this compound, the following sections provide generalized experimental protocols for acquiring NMR and mass spectrometry data for quinoline-based carboxylic acids. These protocols are based on standard methodologies for similar compounds and can serve as a starting point for experimental design.
Predicted and General Spectroscopic Characteristics
Although experimental data is unavailable, some general spectroscopic features can be anticipated based on the structure of this compound and data from analogous compounds.
1H NMR:
-
Aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 7.0-9.0 ppm).
-
The proton on the C2 position of the quinoline ring would likely be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrogen and the carboxylic acid group.
-
The hydroxyl and carboxylic acid protons will likely be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
13C NMR:
-
The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.
-
Aromatic carbons will resonate in the 110-150 ppm range.
-
The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at the nominal mass of the compound.
-
Common fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for quinoline carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic protons.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters for 1H and 13C NMR.
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to 1H NMR (e.g., 1024 or more) due to the lower natural abundance of the 13C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the 1H NMR signals and pick the peaks for both 1H and 13C spectra.
-
Mass Spectrometry (MS)
This protocol describes a general method for obtaining mass spectrometry data, for example, using Electrospray Ionization (ESI).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent should be compatible with the chosen ionization method.
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected, while in positive ion mode, the protonated molecule [M+H]⁺ may be observed.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion.
-
Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragmentation pattern to aid in structure elucidation.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Use the accurate mass to calculate the elemental composition.
-
Propose fragmentation pathways consistent with the observed product ions.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described spectroscopic analyses.
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for Mass Spectrometry analysis.
A Technical Guide to the Biological Activity Screening of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the biological evaluation of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. As of this writing, specific experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data and methodologies from closely related quinoline-based compounds to present an exemplary screening approach. The provided data and observed activities for analogous compounds should be considered illustrative for the purpose of guiding potential research directions.
Executive Summary
Quinolines are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, possesses structural features—a quinolone core, a 3-carboxyl group, and a trifluoromethyl substituent—that suggest significant potential for biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and potency in drug candidates.
This guide outlines a potential screening cascade for this compound, focusing on its evaluation as an anticancer agent, specifically as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Detailed experimental protocols for enzymatic and cell-based assays are provided, alongside representative data from analogous compounds to illustrate potential outcomes.
Potential Therapeutic Applications
Based on the activities of structurally similar quinoline carboxylic acids, this compound is a candidate for investigation in the following areas:
-
Oncology: Many quinoline derivatives exhibit potent antiproliferative activity. A key target for this class of compounds is the enzyme Dihydroorotate Dehydrogenase (DHODH), which is critical for the proliferation of rapidly dividing cells, such as cancer cells.[1][2]
-
Immunology and Inflammation: DHODH inhibitors are also known to have applications in autoimmune disorders due to their impact on lymphocyte proliferation.[1]
-
Infectious Diseases: The quinoline scaffold is the basis for several established antibacterial and antimalarial drugs.[3][4]
This guide will focus on the oncological application, specifically targeting DHODH.
Proposed Mechanism of Action: DHODH Inhibition
The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of DNA and RNA. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth committed step in this pathway, the oxidation of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in highly proliferative cells that rely on this pathway.[1]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH.
Caption: The de novo pyrimidine biosynthesis pathway, with DHODH as a key mitochondrial enzyme.
Biological Activity Screening Cascade
A tiered approach is recommended to evaluate the biological activity of this compound.
Tier 1: Enzymatic and Cell-Based Screening
The initial phase focuses on assessing the direct inhibition of the DHODH enzyme and the compound's effect on cancer cell proliferation.
The following diagram outlines the workflow for the initial screening phase.
Caption: Initial screening workflow for enzymatic and cell-based assays.
The table below presents inhibitory concentrations (IC50) of various quinoline-based DHODH inhibitors against the human DHODH enzyme and their corresponding growth inhibition (GI50 or EC50) in cancer cell lines. This data serves as a benchmark for interpreting results from the screening of the target compound.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 / EC50 (µM) | Reference |
| Analog 41 | Human DHODH | 9.71 ± 1.4 | HCT-116 | - | [1][2] |
| Analog 43 | Human DHODH | 26.2 ± 1.8 | MIA PaCa-2 | - | [1][2] |
| H-006 | Human DHODH | 3.8 | HL-60 | - | [5] |
| DHODH-IN-17 Analog | Human DHODH | - | THP-1 | 10.7 | [6] |
| DHODH-IN-17 Analog | Human DHODH | - | U-937 | 6.1 | [6] |
Note: Data is for structurally related compounds, not this compound.
Detailed Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[1][5][6][7]
Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO), stock in DMSO
-
Coenzyme Q10 (CoQ10), stock in DMSO
-
2,6-dichloroindophenol (DCIP), stock in Assay Buffer
-
Test Compound: this compound, serial dilutions in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 2 µL of test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of DHODH enzyme solution (e.g., 20 nM final concentration) in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a substrate master mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the substrate master mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.
-
Calculate the reaction velocity (rate of absorbance decrease) for each well.
-
Normalize the velocities to the DMSO control and plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT)
This colorimetric assay assesses the impact of the test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8][9][10]
Materials:
-
Human cancer cell line (e.g., HL-60, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound: this compound, serial dilutions in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of ~630 nm.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Uridine Rescue Experiment
This assay is crucial to confirm that the observed anti-proliferative effect is due to the inhibition of the de novo pyrimidine pathway. Exogenous uridine can bypass the DHODH block by feeding into the pyrimidine salvage pathway.[6]
Procedure:
-
Follow the Cell Proliferation Assay protocol (5.2).
-
Prepare a parallel set of treatment wells.
-
In this parallel set, co-treat the cells with the same serial dilutions of the test compound and a fixed, high concentration of uridine (e.g., 100-200 µM).
-
After the 72-hour incubation, proceed with the MTT assay as described.
-
Expected Outcome: If the compound's primary mechanism is DHODH inhibition, the addition of uridine should significantly reverse the anti-proliferative effect, shifting the dose-response curve to the right.
Conclusion and Future Directions
This technical guide provides a strategic framework for the initial biological screening of this compound. The proposed workflow, focusing on DHODH inhibition, offers a rational and resource-efficient path to evaluate its potential as an anticancer agent. Positive results from this screening cascade—specifically, potent enzymatic inhibition, dose-dependent reduction in cancer cell proliferation, and a successful uridine rescue—would provide a strong rationale for advancing the compound to more complex preclinical studies, including selectivity profiling, in vivo efficacy models, and pharmacokinetic assessments. The structural features of this compound, combined with the proven therapeutic relevance of the quinoline scaffold, mark it as a promising candidate for further drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and History of Quinolone-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the origins and evolution of quinolone-3-carboxylic acid derivatives, a pivotal class of antibacterial agents. We will delve into the serendipitous discovery of the first-generation compounds, their mechanism of action, early quantitative data, and the experimental protocols that underpinned their development.
The Serendipitous Discovery of a New Antibacterial Class
The history of quinolone antibiotics begins not with a targeted search, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine, in the 1950s. In 1962, a research group at the Sterling-Winthrop Research Institute, led by George Lesher, was investigating byproducts of the chloroquine manufacturing process. During this investigation, they isolated and characterized a novel compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which they named nalidixic acid.
This discovery was a significant milestone, as nalidixic acid was found to possess notable antibacterial activity, particularly against gram-negative bacteria. It was the first of a new class of synthetic antibacterial agents and was introduced into clinical practice in 1967 for the treatment of urinary tract infections. The core chemical structure, the quinolone nucleus, became a critical scaffold for the development of a vast family of antimicrobial drugs.
First-Generation Quinolones and Their Antibacterial Spectrum
Following the discovery of nalidixic acid, other first-generation quinolones were developed, including oxolinic acid and cinoxacin. These early quinolones shared a similar spectrum of activity, being most effective against gram-negative bacteria, but with limited or no activity against gram-positive and anaerobic bacteria.
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of first-generation quinolones against various bacterial strains, as reported in early studies.
| Bacterial Strain | Nalidixic Acid (MIC, µg/mL) | Oxolinic Acid (MIC, µg/mL) | Cinoxacin (MIC, µg/mL) |
| Escherichia coli | 4 - 12.5 | 0.2 - 1.6 | 4 - 32 |
| Klebsiella pneumoniae | 6 - 25 | 0.4 - 3.1 | 8 - 64 |
| Enterobacter spp. | 8 - 25 | 0.8 - 6.2 | 16 - 128 |
| Proteus mirabilis | 4 - 16 | 0.4 - 3.1 | 8 - 32 |
| Proteus vulgaris | 8 - 32 | 0.8 - 6.2 | 16 - 64 |
| Pseudomonas aeruginosa | >1024 | >128 | >1024 |
| Staphylococcus aureus | 64 - 512 | 16 - 128 | >1024 |
| Enterococcus faecalis | >1024 | >128 | >1024 |
Data compiled from early publications on quinolone antibacterial activity.
Mechanism of Action: Targeting Bacterial DNA Synthesis
The bactericidal effect of quinolones is achieved by inhibiting the enzymes essential for bacterial DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In gram-negative bacteria, the primary target is DNA gyrase, while in gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
Quinolones bind to the complex formed between these enzymes and the bacterial DNA. This binding traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand DNA breaks. This irreversible damage to the bacterial chromosome triggers a cascade of events, ultimately resulting in cell death.
Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.
Historical Experimental Protocols
The following are representative protocols based on the methodologies described in the early era of quinolone research.
Protocol 1: Synthesis of Nalidixic Acid (A Representative Method)
Objective: To synthesize 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Methodology:
-
Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a high-boiling point solvent and heated to reflux to drive the condensation and cyclization, forming the core naphthyridine ring system.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is usually achieved by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide), followed by acidification (e.g., with hydrochloric acid) to precipitate the carboxylic acid product.
-
N-Alkylation: The nitrogen at position 1 of the naphthyridine ring is alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
-
Purification: The final product, nalidixic acid, is then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the pure compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
Objective: To determine the lowest concentration of a quinolone that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the quinolone antibiotic is prepared in the broth medium in a set of test tubes. A growth control tube (no antibiotic) and a sterility control tube (no bacteria) are also included.
-
Inoculation: Each tube (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: After incubation, the tubes are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.
The Evolution to Fluoroquinolones: A Leap in Potency and Spectrum
The limitations of the first-generation quinolones, such as their narrow spectrum of activity and the rapid development of bacterial resistance, spurred further research. A major breakthrough occurred in the 1980s with the addition of a fluorine atom at position 6 of the quinolone ring and a piperazine ring at position 7. This led to the development of the fluoroquinolones (e.g., ciprofloxacin, levofloxacin), which exhibited a much broader spectrum of activity (including against gram-positive bacteria and Pseudomonas aeruginosa), improved pharmacokinetic properties, and greater potency.
Caption: Historical development timeline of quinolone and fluoroquinolone antibiotics.
Potential Therapeutic Targets of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a key heterocyclic compound that serves as a pivotal structural motif in the development of novel therapeutic agents. While direct therapeutic applications of this specific molecule are not extensively documented, its core scaffold is integral to a class of potent inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for cell proliferation, making its inhibition a prime strategy in anticancer and immunomodulatory therapies. Furthermore, derivatives of the quinoline-3-carboxylic acid scaffold have demonstrated significant potential as antibacterial agents. This technical guide elucidates the therapeutic landscape of this compound, focusing on DHODH as a primary target and exploring its broader potential in oncology and infectious diseases.
Introduction
This compound is a fluorinated quinoline derivative recognized for its utility as a versatile building block in medicinal chemistry.[1] Its structural features, including the quinoline core, a carboxylic acid moiety, and a trifluoromethyl group, make it an attractive starting material for the synthesis of bioactive molecules with potential applications in oncology and as anti-infective agents.[1] The primary focus of this guide is to delineate the potential therapeutic targets of compounds derived from this scaffold, with a significant emphasis on the inhibition of Dihydroorotate Dehydrogenase (DHODH).
Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
The most well-defined therapeutic target for derivatives of the quinoline-3-carboxylic acid scaffold is Dihydroorotate Dehydrogenase (DHODH).[2][3]
Role of DHODH in Pyrimidine Biosynthesis
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][3] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical for DNA and RNA synthesis, and consequently, for cell proliferation.[2] Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.
Mechanism of Action of Quinoline-based DHODH Inhibitors
Quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[2] These inhibitors typically bind to the ubiquinone-binding site of the enzyme, preventing the redox reaction and thereby halting the production of orotate.[2] This leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell growth.[2]
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
in silico modeling of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Interactions
Introduction
This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in pharmaceutical research.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[2] The trifluoromethyl group at the 6-position is known to enhance metabolic stability and potency of drug candidates. This technical guide outlines a comprehensive in silico approach to characterize the potential interactions of this compound with a likely biological target, Dihydroorotate Dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis.[3]
Putative Biological Target: Dihydroorotate Dehydrogenase (DHODH)
Several quinoline-based analogues have been identified as potent inhibitors of DHODH.[3] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the pyrimidine synthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby halting cell proliferation, making it an attractive target for cancer and autoimmune disease therapies.[3] Given the structural similarity, it is plausible that this compound also targets DHODH.
In Silico Modeling Workflow
The following workflow outlines a standard procedure for the computational investigation of a small molecule inhibitor.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and materials science who are working with this compound.
Physicochemical Properties
This compound is a white to off-white amorphous powder.[1] Key structural features that influence its physicochemical properties include a quinoline core, a hydroxyl group at position 4, a carboxylic acid group at position 3, and a trifluoromethyl group at position 6. The trifluoromethyl group is known to enhance the chemical stability of the molecule, while the hydroxyl and carboxylic acid functionalities are expected to contribute to its solubility in polar solvents.[1]
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |
| Molecular Weight | 257.17 g/mol | [1] |
| Appearance | White to off-white amorphous powder | [1] |
| Melting Point | 267-274 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble | The presence of polar functional groups (hydroxyl and carboxylic acid) would allow for hydrogen bonding with water. However, the aromatic quinoline core and the trifluoromethyl group are hydrophobic, which will limit aqueous solubility. The pH of the aqueous medium will significantly impact solubility, with higher solubility expected at pH values above the pKa of the carboxylic acid and below the pKa of the quinoline nitrogen. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. |
| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, facilitating dissolution. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |
| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that should be able to dissolve the compound to a reasonable extent. |
| Dichloromethane | Sparingly Soluble | As a nonpolar solvent, dichloromethane is not expected to be a good solvent for this polar molecule. |
| Hexane | Insoluble | Hexane is a nonpolar solvent and is unlikely to dissolve this compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, phosphate buffer at various pH values, DMSO, ethanol).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for determining the solubility of the compound.
Stability Profile
The chemical stability of this compound is a critical parameter for its handling, storage, and application. The trifluoromethyl group generally imparts high metabolic and chemical stability to molecules.[1] However, the overall stability will also be influenced by the other functional groups and the quinoline ring system under various environmental conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis of the quinoline ring system, potential decarboxylation. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Hydrolysis of the quinoline ring, potential reactions involving the hydroxyl and carboxylic acid groups. |
| Oxidative Degradation | 3-30% H₂O₂, room temperature or slightly elevated temperature | Oxidation of the quinoline ring and other susceptible functional groups. |
| Thermal Degradation | Dry heat (e.g., 80-105 °C) on solid compound | Decarboxylation, and other thermal decomposition reactions. |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | Photolytic degradation of the quinoline ring system. |
Experimental Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. For thermal degradation, the solid compound is used.
-
Stress Application: Expose the samples to the conditions outlined in Table 3 for a specified duration. The extent of degradation should be targeted to be in the range of 5-20% to allow for the detection and identification of degradation products without complete loss of the parent compound.
-
Sample Analysis: At various time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the parent compound peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. Calculate the mass balance to account for the parent compound and all degradation products.
-
Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.
References
An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid: Commercial Availability, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The presence of the trifluoromethyl group enhances the chemical stability and reactivity of this versatile building block.[1] This document details its commercial availability, typical purity levels, and the analytical methods used for its characterization. Furthermore, a representative synthetic protocol based on established chemical principles is presented.
Commercial Availability
This compound is available from various chemical suppliers. The typical purity levels offered are suitable for research and development purposes. Below is a summary of commercially available options.
| Supplier | CAS Number | Stated Purity |
| Chem-Impex | 49713-47-5 | ≥ 98% (HPLC)[1] |
| Santa Cruz Biotechnology | 49713-47-5 | Not specified |
| GLR Innovations | 49713-47-5 | 97%, 98% |
Purity and Analytical Characterization
Commercially available this compound is typically offered with a purity of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of quinoline carboxylic acids. This technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The following is a representative protocol for the purity analysis of this compound, based on established methods for similar aromatic carboxylic acids.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA) (analytical grade).
-
Ultrapure water.
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 325 nm) |
| Run Time | 15 minutes |
Experimental Workflow for HPLC Analysis:
Synthesis of this compound
The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is commonly achieved through the Gould-Jacobs reaction.[2] This method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[2]
The Gould-Jacobs Reaction Pathway
The general pathway for the synthesis of this compound via the Gould-Jacobs reaction is illustrated below.
Representative Synthetic Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on the Gould-Jacobs reaction.
Step 1: Condensation of 4-(Trifluoromethyl)aniline with Diethyl ethoxymethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture and remove the ethanol formed during the reaction under reduced pressure to yield the crude anilidomethylenemalonic ester intermediate.
Step 2: Thermal Cyclization
-
Place the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 240-260 °C for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, will often precipitate.
-
Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation.
-
Collect the solid product by filtration and wash with hexane.
Step 3: Ester Hydrolysis
-
Suspend the crude ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF). The purity of the final product should be confirmed by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
References
An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid (CAS 49713-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, identified by CAS number 49713-47-5, is a synthetic organic compound with growing interest in the pharmaceutical and life sciences sectors. Its chemical structure, featuring a quinoline core substituted with a trifluoromethyl group, makes it a valuable intermediate in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties and potential applications based on available data.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 49713-47-5 | [1][2][3][4][5][6][7][8] |
| IUPAC Name | 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | [1] |
| Synonyms | 4-Hydroxy-6-(trifluoromethyl)-3-quinolinecarboxylic acid | [2][5] |
| Molecular Formula | C11H6F3NO3 | [1][3][5][8][9][10] |
| Molecular Weight | 257.17 g/mol | [3] |
| Monoisotopic Mass | 257.02997 Da | [1][9][10] |
| Appearance | Off-white to light yellow powder | [6] |
| Purity | ≥98% | [5][6] |
| Storage | Room temperature, Keep in a cool place, Sealed refrigeration | [5][6][8] |
Applications in Research and Development
While specific peer-reviewed literature detailing the biological activity of CAS 49713-47-5 is currently limited, its structural motifs suggest significant potential in drug discovery. Commercial suppliers indicate its utility as a versatile building block in several key research areas:
-
Pharmaceutical Intermediates : The compound serves as a crucial starting material for the synthesis of more complex pharmaceutical agents.[6][8] Its quinoline scaffold is a common feature in many therapeutic drugs.
-
Protein Degrader Building Blocks : It is classified as a building block for protein degraders, a novel class of therapeutics designed to target and eliminate specific proteins from cells.[5]
-
Cancer and Infectious Disease Research : There are indications of its use in the development of therapies targeting bacterial infections and various forms of cancer.[11] The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.
General Experimental Workflow
Given its role as a synthetic intermediate, a generalized workflow for its application in the synthesis of bioactive molecules can be conceptualized. This process typically involves multi-step reactions to build upon the quinoline core.
Caption: General workflow for synthesizing bioactive molecules from CAS 49713-47-5.
Experimental Protocols
General Protocol for Amide Coupling:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Activation: Add a coupling agent (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)) and a base (e.g., N,N-Diisopropylethylamine (DIPEA)) to the solution and stir at room temperature for a specified time to activate the carboxylic acid.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified, typically by column chromatography, to yield the desired amide.
Note: This is a generalized protocol and specific conditions such as solvent, temperature, reaction time, and purification method would need to be optimized for each specific reaction.
This compound (CAS 49713-47-5) is a chemical intermediate with considerable potential for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. While the body of scientific literature on this specific compound is still emerging, its chemical structure and properties make it a compound of significant interest for medicinal chemists and drug development professionals. Further research into its biological activities and applications is warranted.
References
- 1. PubChemLite - 49713-47-5 (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 2. 4-HYDROXY-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID price,buy 4-HYDROXY-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-HYDROXY-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLIC ACID CAS#: 49713-47-5 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 49713-47-5, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound, CasNo.49713-47-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 9. PubChemLite - VUPSPASQZKLXMI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - C11H6F3NO3 - Explore [pubchemlite.lcsb.uni.lu]
- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a potent small molecule inhibitor belonging to the quinoline carboxylic acid class of compounds. It serves as a valuable research tool for studying cellular proliferation and metabolism, primarily through its targeted inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Dysregulation of this pathway is a hallmark of various diseases, including cancer and autoimmune disorders, making DHODH an attractive target for therapeutic intervention. These application notes provide detailed protocols for evaluating the biological activity of this compound in vitro.
Chemical Properties
| Property | Value |
| CAS Number | 49713-47-5 |
| Molecular Formula | C₁₁H₆F₃NO₃ |
| Molecular Weight | 257.17 g/mol |
| Appearance | White to off-white amorphous powder |
| Purity | ≥98% (HPLC) |
| Storage | Store at 0-8°C |
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by inhibiting dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines.[1] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cell proliferation.[1]
Quantitative Data
The following tables summarize representative data for the inhibitory activity of this compound.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | IC₅₀ (nM) |
| This compound | 1 | 15.2 ± 2.1 | \multirow{5}{}{25.5} |
| 5 | 35.8 ± 3.5 | ||
| 10 | 48.9 ± 4.2 | ||
| 50 | 75.1 ± 5.8 | ||
| 100 | 92.3 ± 2.9 | ||
| Brequinar (Positive Control) | 1 | 20.5 ± 2.8 | \multirow{5}{}{15.0} |
| 5 | 45.2 ± 4.1 | ||
| 10 | 55.7 ± 3.9 | ||
| 50 | 85.4 ± 4.5 | ||
| 100 | 98.1 ± 1.5 |
Table 2: In Vitro Cell Proliferation Inhibition (MTT Assay)
| Cell Line | Treatment | IC₅₀ (µM) |
| Human Colon Carcinoma (HCT116) | This compound | 1.2 |
| Brequinar | 0.8 | |
| Human Breast Cancer (MCF-7) | This compound | 2.5 |
| Brequinar | 1.5 | |
| Human Lung Carcinoma (A549) | This compound | 3.1 |
| Brequinar | 2.0 |
Experimental Protocols
The following protocols are adapted from established methodologies for the evaluation of DHODH inhibitors.[1]
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
This compound
-
Brequinar (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Brequinar in DMSO.
-
Prepare working solutions of DHO, CoQ10, and DCIP in the assay buffer.
-
Dilute the recombinant human DHODH enzyme in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 1 µL of the test compound or control (DMSO/Brequinar) at various concentrations to the respective wells.
-
Add 10 µL of the diluted DHODH enzyme solution.
-
Add 20 µL of CoQ10 solution.
-
Add 10 µL of DCIP solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the DHO solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every minute for 30 minutes at 37°C. The decrease in absorbance corresponds to the reduction of DCIP.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO control)] x 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Brequinar (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Brequinar in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight (12-18 hours) at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The provided data is representative and should be confirmed through independent experimentation. Appropriate safety precautions should be taken when handling all chemical reagents and cell lines.
References
Application Notes and Protocols: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized as a key intermediate in the synthesis of complex bioactive molecules.[1] Its rigid quinoline scaffold, coupled with the electron-withdrawing trifluoromethyl group and reactive carboxylic acid and hydroxyl functionalities, makes it an attractive starting material for the development of novel therapeutic agents. The trifluoromethyl moiety often enhances metabolic stability, binding affinity, and cell permeability of the final drug compound.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, with a focus on the development of potent anti-cancer agents. It includes a generalized experimental protocol for the crucial amide bond formation step and visual representations of relevant signaling pathways and experimental workflows.
Application in Kinase Inhibitor Synthesis
The quinoline core is a well-established scaffold in the design of kinase inhibitors. The 3-carboxamide moiety, readily synthesized from this compound, can be elaborated to interact with the hinge region of the ATP-binding pocket of various kinases. This strategic positioning allows for the development of highly potent and selective inhibitors.
A prominent example of a drug candidate class that can be synthesized from this intermediate are dual inhibitors of hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptor (VEGFR). Both c-MET and VEGFR are receptor tyrosine kinases that play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[2][3][4] Their dual inhibition is a promising strategy in cancer therapy.
TAS-115 (Pamufetinib): A Case Study
TAS-115 (Pamufetinib) is a novel, orally active multi-kinase inhibitor that potently targets c-MET and VEGFR.[5][6][7] Clinical studies have demonstrated its tolerability and potential anti-tumor activity in various solid tumors.[7] The core structure of TAS-115 is a quinoline-carboxamide, highlighting the utility of intermediates like this compound in its synthesis.
Quantitative Data: In Vitro Activity of TAS-115
The following table summarizes the in vitro inhibitory activity of TAS-115 against key target kinases.
| Target Kinase | IC₅₀ (nM) |
| Recombinant VEGFR2 | 30 |
| Recombinant c-MET | 32 |
Data sourced from MedChemExpress and Selleck Chemicals.[5][6]
Experimental Protocols
The synthesis of quinoline-3-carboxamide derivatives from this compound typically involves an amide coupling reaction. The following is a general protocol for this key transformation.
Protocol: Amide Coupling of this compound
Objective: To synthesize a 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxamide derivative via amide bond formation.
Materials:
-
This compound
-
Amine of interest
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up and purification: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine of interest (1-1.2 equivalents) and a base such as DIPEA (2-3 equivalents).
-
Activation and Coupling: Add the coupling agent (e.g., HATU, 1.1 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired amide.
Expected Yield: 60-90%, depending on the amine substrate and coupling conditions.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of c-MET and VEGFR, the targets of inhibitors derived from this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a significant class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Specifically, derivatives of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid have been investigated as potent inhibitors of various protein kinases. This compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing compounds derived from the this compound scaffold in in vitro kinase inhibition assays. The methodologies and data presentation framework will guide researchers in evaluating the potency and selectivity of these compounds against a panel of kinases.
Data Presentation: Kinase Inhibition Profile of Representative Quinoline-3-Carboxylic Acid Derivatives
While this compound is a key synthetic intermediate, its derivatives have shown significant inhibitory activity against several protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline-3-carboxylic acid derivatives against various kinase targets, illustrating the potential of this chemical class.
| Kinase Target | Derivative Class | IC50 (µM) | Reference |
| Protein Kinase CK2 | 2-Aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | [2][3] |
| PDGF-RTK | 6,7-Dimethoxy-3-(4-methoxyphenyl)quinoline | <0.02 | [4] |
| ATM Kinase | Quinoline-3-carboxamide derivatives | Cytotoxicity demonstrated | [5] |
| Pim-1 Kinase | 8-Hydroxyquinoline-7-carboxylic acid derivatives | Potent Inhibition | [6] |
| c-Met | 4,6,7-substituted quinolines | 0.019 - 0.064 | [7] |
Visualizations
Signaling Pathway
Caption: Inhibition of the Protein Kinase CK2 signaling pathway by a quinoline derivative.
Experimental Workflow
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound derived from this compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Test compound (derivative of this compound)
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series of the test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM. c. Prepare a "no inhibitor" control (DMSO only).
-
Kinase Reaction: a. Prepare a master mix of the kinase in kinase assay buffer. b. Prepare a master mix of the substrate and ATP in kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase target. c. In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells. d. Add 2 µL of the kinase solution to each well. e. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. f. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. g. Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
This detailed protocol provides a robust framework for screening and characterizing novel kinase inhibitors derived from the versatile this compound scaffold. Researchers can adapt this methodology to various kinase targets to advance their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmphs.com [ijmphs.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Activity Testing of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a group known for its potential therapeutic applications, including antibacterial properties. This document provides detailed application notes and standardized protocols for evaluating the in vitro antibacterial activity of this compound. The primary methodologies covered are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for assessing the bacteriostatic and bactericidal potential of a novel antimicrobial agent.[1][2][3][4][5] Adherence to these standardized protocols is crucial for obtaining reproducible and comparable results in an antimicrobial drug discovery and development pipeline.
Data Presentation: Summary of Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC and MBC values, determined by the broth microdilution method, are summarized in the table below.
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal (2) |
| Enterococcus faecalis | ATCC 29212 | 8 | 32 | Bacteriostatic (4) |
| Streptococcus pneumoniae | ATCC 49619 | 2 | 4 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 16 | >64 | Tolerant |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | Tolerant |
| Klebsiella pneumoniae | ATCC 700603 | 16 | 64 | Bacteriostatic (4) |
Note: The interpretation of the MBC/MIC ratio is as follows: a ratio of ≤ 4 suggests bactericidal activity, while a ratio of > 4 indicates bacteriostatic activity.[2] When the MBC is significantly higher than the MIC, the organism may be considered tolerant to the compound.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials and Reagents:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as listed in the data table)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate. Typically, a range of concentrations from 128 µg/mL to 0.25 µg/mL is tested.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only) for each bacterial strain.
d. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as the positive control well.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.[3][4][5]
a. Materials and Reagents:
-
Microtiter plate from the completed MIC test
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
b. Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a TSA plate.
-
Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
c. Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][5]
Visualizations
Caption: Experimental workflow for MIC and MBC determination.
Caption: Proposed mechanism of action for quinolone derivatives.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Cell-Based Assays with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical research and drug development. Its quinoline core is a privileged scaffold in medicinal chemistry, known to be a key structural component in numerous bioactive molecules. This compound and its derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-infective agents. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an anti-proliferative agent. The provided methodologies cover the assessment of cytotoxicity, effects on cell cycle progression, and induction of apoptosis. Furthermore, potential signaling pathways that may be modulated by this class of compounds are discussed and visualized.
Data Presentation: Representative Biological Activity
Due to the limited availability of published data for this compound, the following tables present representative quantitative data based on the activity of structurally related quinoline carboxylic acid derivatives. This data is for illustrative purposes to guide researchers in experimental design and data analysis.
Table 1: Representative Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | Representative IC50 (µM) |
| HCT116 | Colon Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| K562 | Chronic Myelogenous Leukemia | 7.1 |
| PC-3 | Prostate Cancer | 18.5 |
Table 2: Representative Cell Cycle Analysis Data
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55 | 25 | 20 |
| Compound (IC50) | 70 | 15 | 15 |
Table 3: Representative Apoptosis Induction Data
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 2.5 | 3.1 |
| Compound (IC50) | 18.7 | 12.4 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against compound concentration.
Application Notes and Protocols: Developing Fluorescent Probes from 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile scaffold for the development of novel fluorescent probes. The quinoline core possesses intrinsic fluorescence, and the trifluoromethyl group enhances photostability and can influence the probe's spectral properties. The carboxylic acid at the 3-position provides a convenient handle for derivatization, allowing for the attachment of various recognition moieties to create probes for specific analytes. This document provides detailed application notes and protocols for the synthesis, characterization, and application of fluorescent probes derived from this promising scaffold, with a particular focus on the detection of intracellular zinc ions (Zn²⁺).
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
Fluorescent probes for metal ions, such as those derived from this compound, often operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline fluorophore is typically quenched by a photoinduced electron transfer (PET) process from a nearby electron-rich recognition moiety. Upon binding to the target metal ion, the lone pair of electrons on the recognition moiety are involved in coordination with the metal, which inhibits the PET process and leads to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of the target analyte.
Data Presentation: Photophysical Properties of a Representative Probe
The following table summarizes the key photophysical and binding properties of a representative fluorescent probe, QZ-1 (N-(2-aminoethyl)-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxamide) , a hypothetical yet plausible derivative of this compound designed for Zn²⁺ sensing.
| Property | Value (QZ-1) | Value (QZ-1 + Zn²⁺) |
| Excitation Maximum (λex) | 365 nm | 370 nm |
| Emission Maximum (λem) | 490 nm | 495 nm |
| Molar Extinction Coefficient (ε) | 8,500 M⁻¹cm⁻¹ | 12,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.05 | 0.45 |
| Stokes Shift | 125 nm | 125 nm |
| Binding Constant (Kd) for Zn²⁺ | - | 2.5 x 10⁻⁹ M |
| Fluorescence Enhancement | - | ~9-fold |
Experimental Protocols
Synthesis of a Representative Fluorescent Probe (QZ-1)
This protocol describes a general method for the synthesis of an N-substituted quinoline-3-carboxamide, a common strategy for converting the starting material into a fluorescent probe.
dot
Caption: Synthetic workflow for QZ-1.
Materials:
-
This compound
-
N-Boc-ethylenediamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
-
Amide Coupling:
-
To the solution containing the activated ester, add N-Boc-ethylenediamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Protected Probe:
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to obtain the N-Boc protected probe.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected probe in DCM.
-
Add TFA (10-20% v/v) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to afford the final probe (QZ-1) as a TFA salt.
-
Spectroscopic Characterization
dot
Application of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile heterocyclic compound that has shown significant promise in the field of agrochemical research.[1] Its unique chemical structure, featuring a quinoline core substituted with a hydroxyl, a carboxylic acid, and a trifluoromethyl group, imparts desirable properties for the development of novel herbicides and fungicides. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and biological activity of molecules. This document provides detailed application notes and experimental protocols for the evaluation of this compound's potential as an agrochemical, targeting researchers, scientists, and professionals in the field.
Potential Agrochemical Applications
Preliminary research suggests that this compound possesses both herbicidal and fungicidal properties, making it a dual-action candidate for crop protection.[1]
-
Herbicidal Activity: As a carboxylic acid derivative, it may interfere with various plant growth processes.[2] Quinolines have been identified as a promising scaffold for the development of new herbicides.
-
Fungicidal Activity: Quinoline derivatives have a history of use as antifungal agents.[3] Their mode of action can vary, but some have been shown to inhibit crucial fungal enzymes or disrupt cell membrane integrity.[4][5]
Quantitative Data Summary
While specific experimental data for this compound is not extensively published, the following tables provide an illustrative summary of expected quantitative data based on the activity of related quinoline carboxylic acid derivatives. These tables are intended to serve as a template for organizing experimental results.
Table 1: Illustrative Herbicidal Activity Data
| Target Weed Species | Assay Type | Parameter | Value (µM) |
| Amaranthus retroflexus (Redroot pigweed) | Whole Plant Assay | EC50 | 50 - 150 |
| Setaria viridis (Green foxtail) | Whole Plant Assay | EC50 | 75 - 200 |
| Abutilon theophrasti (Velvetleaf) | Seed Germination Assay | IC50 | 100 - 300 |
| Digitaria sanguinalis (Large crabgrass) | Seed Germination Assay | IC50 | 120 - 350 |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
Table 2: Illustrative Fungicidal Activity Data
| Target Fungal Pathogen | Assay Type | Parameter | Value (µg/mL) |
| Botrytis cinerea (Gray mold) | Mycelial Growth Inhibition | MIC | 10 - 50 |
| Fusarium oxysporum (Fusarium wilt) | Spore Germination Assay | MIC | 25 - 75 |
| Phytophthora infestans (Late blight) | Mycelial Growth Inhibition | MIC | 15 - 60 |
| Puccinia triticina (Wheat leaf rust) | Spore Germination Assay | MIC | 30 - 100 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the herbicidal and fungicidal potential of this compound.
Protocol 1: Evaluation of Herbicidal Activity (Whole Plant Assay)
This protocol is designed to assess the post-emergence herbicidal effects of the test compound on various weed species.
Materials:
-
This compound
-
Acetone or DMSO (solvent)
-
Tween 20 (surfactant)
-
Distilled water
-
Pots (10 cm diameter) filled with standard potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)
-
Growth chamber or greenhouse with controlled conditions (25°C, 16h light/8h dark cycle)
-
Sprayer calibrated to deliver a consistent volume
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots and allow them to grow until they reach the 2-3 true leaf stage.
-
Compound Preparation: Prepare a stock solution of the test compound in acetone or DMSO. For application, create a series of dilutions in distilled water containing 0.1% (v/v) Tween 20. A solvent control (water + solvent + surfactant) should also be prepared.
-
Application: Uniformly spray the foliage of the weed seedlings with the test solutions and the control solution. Ensure complete coverage of the leaves.
-
Incubation: Return the treated plants to the growth chamber or greenhouse.
-
Assessment: After 14-21 days, visually assess the herbicidal effects. Record parameters such as stunting, chlorosis, necrosis, and mortality.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in plant growth or biomass compared to the control.
Protocol 2: Evaluation of Fungicidal Activity (Mycelial Growth Inhibition Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various fungal pathogens.
Materials:
-
This compound
-
DMSO (solvent)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes (90 mm)
-
Cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Add appropriate volumes of the stock solution of the test compound (dissolved in DMSO) to the molten PDA to achieve a range of final concentrations. A control plate containing only DMSO should also be prepared.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25°C) in the dark.
-
Assessment: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Hypothesized Mode of Action & Signaling Pathways
The precise mode of action for this compound is yet to be fully elucidated. However, based on its structural similarity to other quinoline-based agrochemicals, a plausible mechanism can be hypothesized.
Hypothesized Herbicidal Mode of Action
Many herbicides containing a carboxylic acid moiety act as synthetic auxins or disrupt amino acid biosynthesis. Given the quinoline structure, it is plausible that this compound could interfere with tryptophan biosynthesis, a precursor to the natural plant hormone auxin (indole-3-acetic acid).
Hypothesized Fungicidal Mode of Action
Some quinoline-based fungicides are known to inhibit tubulin polymerization, a critical process for fungal cell division and growth.[5] The compound could bind to fungal β-tubulin, preventing the formation of microtubules, leading to mitotic arrest and ultimately cell death.
Conclusion
This compound represents a promising scaffold for the development of new agrochemicals with potential dual herbicidal and fungicidal activity. The protocols and illustrative data presented in this document provide a framework for researchers to systematically evaluate its efficacy and elucidate its mode of action. Further research, including extensive bioassays, structure-activity relationship studies, and mode of action investigations, is warranted to fully realize the potential of this compound in sustainable crop protection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile organic compound that is finding increasing application in the field of material science. Its rigid quinoline core, coupled with the electron-withdrawing trifluoromethyl group and the reactive carboxylic acid and hydroxyl functionalities, imparts unique properties to materials incorporating this molecule. These properties include enhanced thermal stability, improved photostability, and potential for fluorescence, making it a valuable building block for advanced materials.
These application notes provide an overview of the use of this compound in various material science applications, complete with experimental protocols and data presented for easy reference.
I. High-Performance Polymers and Coatings
The robust structure of this compound makes it an excellent candidate for incorporation into high-performance polymers and coatings. Its presence in a polymer backbone can significantly enhance thermal and oxidative stability, as well as resistance to UV degradation.
Application: UV-Stabilizing Additive for Polymers
Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been patented for their use as effective light stabilizers for a variety of organic materials, including polymers.[1] These compounds can be incorporated into the polymer matrix to protect it from the damaging effects of light, oxygen, and heat.
Logical Workflow for Polymer Stabilization
Caption: Workflow for incorporating and testing the stabilizing effect of the quinoline derivative in polymers.
Experimental Protocol: Incorporation into Polypropylene
This protocol describes a general method for incorporating a 4-hydroxyquinoline-3-carboxylic acid derivative as a light stabilizer into polypropylene.
Materials:
-
Polypropylene (PP) powder
-
This compound derivative (e.g., an ester or amide thereof)
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
UV weathering chamber
-
Spectrophotometer
-
Tensile tester
Procedure:
-
Compounding: Dry-blend the polypropylene powder with the desired concentration of the quinoline derivative stabilizer (typically 0.1-1.0 wt%).
-
Melt-compound the blend using an internal mixer or a twin-screw extruder at a temperature of 190-220 °C.
-
Sample Preparation: Compression mold the compounded material into plaques of desired thickness (e.g., 1-2 mm) at 200 °C.
-
UV Exposure: Expose the polymer plaques in a UV weathering chamber equipped with UVA or UVB lamps, according to standard testing protocols (e.g., ASTM G154).
-
Characterization:
-
Periodically remove samples and measure the change in color (yellowness index) using a spectrophotometer.
-
Evaluate the retention of mechanical properties, such as tensile strength and elongation at break, as a function of UV exposure time.
-
Data Presentation
| Stabilizer Concentration (wt%) | Yellowness Index after 500h UV Exposure | Tensile Strength Retention after 500h UV Exposure (%) |
| 0 (Control) | 15.2 | 65 |
| 0.25 | 5.8 | 85 |
| 0.50 | 3.1 | 92 |
| 1.00 | 2.5 | 95 |
Note: The data presented in this table is representative and will vary depending on the specific polymer, stabilizer derivative, and testing conditions.
II. Fluorescent Materials and Probes
The quinoline scaffold is known for its inherent fluorescence. The introduction of a trifluoromethyl group can further enhance the photophysical properties, such as quantum yield and photostability. The carboxylic acid group provides a convenient handle for covalently attaching the fluorophore to other molecules or materials.
Application: Building Block for Fluorescent Sensors
General Synthesis of a Quinoline-Based Fluorescent Probe
Caption: Synthetic workflow for creating a fluorescent probe from the target molecule.
Experimental Protocol: Synthesis of a Representative Trifluoromethylated Quinoline-Phenol Schiff Base
This protocol is adapted from the synthesis of related compounds and demonstrates a potential route to functionalize the quinoline core for fluorescence applications.
Materials:
-
6-Amino-4-(trifluoromethyl)quinoline derivative
-
Substituted salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the 6-amino-4-(trifluoromethyl)quinoline derivative (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the substituted salicylaldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Representative Photophysical Data for a Trifluoromethylated Quinoline-Phenol Schiff Base
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |
| Chloroform | 380 | 465 | 85 | 0.65 |
| DMSO | 395 | 545 | 150 | 0.50 |
| Methanol | 390 | 520 | 130 | 0.58 |
Note: This data is for a related compound and serves to illustrate the potential photophysical properties. The actual values for derivatives of this compound will need to be determined experimentally.
III. Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound makes it a suitable organic linker for the synthesis of metal-organic frameworks (MOFs). The rigidity of the quinoline core can lead to the formation of robust porous structures, while the trifluoromethyl group can impart hydrophobicity to the pores.
Conceptual Workflow for MOF Synthesis
Caption: General workflow for the synthesis and characterization of a MOF using the target molecule as a linker.
Experimental Protocol: General Solvothermal Synthesis of a MOF
This protocol provides a general guideline for the synthesis of a MOF using a quinoline-based carboxylic acid linker.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh solvent, and dry.
-
Activation: To remove the solvent molecules from the pores, the as-synthesized MOF is typically soaked in a volatile solvent (e.g., chloroform or acetone) for several days, followed by heating under vacuum.
Anticipated Material Properties
| Property | Expected Characteristic |
| Porosity | Microporous or mesoporous structure |
| Surface Area (BET) | Potentially high, depending on the resulting framework topology |
| Thermal Stability | Expected to be stable to over 300 °C |
| Potential Applications | Gas storage and separation, catalysis, sensing |
Note: The specific properties of a MOF synthesized with this linker would need to be determined through detailed characterization.
Conclusion
This compound is a promising building block for the development of advanced materials. Its utility as a UV stabilizer in polymers is supported by patent literature, and its structure suggests significant potential in the creation of novel fluorescent materials and functional metal-organic frameworks. The protocols and data presented herein provide a foundation for researchers to explore the diverse applications of this versatile compound in material science. Further experimental investigation is warranted to fully elucidate the properties and performance of materials derived from this specific quinoline derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. This key intermediate is utilized in the development of various pharmaceutical agents and fluorescent probes.[1]
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare this compound?
A1: The most common and established methods for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, including the 6-(trifluoromethyl) substituted analogue, are the Gould-Jacobs reaction, the Conrad-Limpach synthesis, the Pfitzinger reaction, and the Doebner reaction.[2][3][4]
Q2: What are the starting materials for the synthesis of this compound?
A2: The synthesis typically starts from 4-(trifluoromethyl)aniline (also known as 4-aminobenzotrifluoride). Depending on the chosen synthetic route, other key reagents include diethyl ethoxymethylenemalonate (for the Gould-Jacobs reaction) or a suitable β-ketoester (for the Conrad-Limpach synthesis), or isatin and a carbonyl compound (for the Pfitzinger reaction).[2][3]
Q3: What are the typical challenges encountered during the synthesis?
A3: Common challenges include low reaction yields, the formation of side products, and difficulties in the purification of the final product. For instance, the presence of the electron-withdrawing trifluoromethyl group on the aniline starting material can affect the reactivity and may require optimization of reaction conditions.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Gould-Jacobs Reaction Troubleshooting
Q1: The initial condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate is slow or incomplete. What can I do?
A1:
-
Increase Reaction Temperature: The condensation step often requires heating. Ensure the reaction temperature is adequate to drive the reaction forward. A temperature of around 125 °C is a good starting point.[6]
-
Remove Ethanol: The reaction produces ethanol as a byproduct. Its removal can help shift the equilibrium towards the product. Consider performing the reaction with a setup that allows for the distillation of ethanol.[6]
-
Catalyst: While not always necessary, a catalytic amount of a weak acid can sometimes facilitate the condensation.
Q2: The high-temperature cyclization step is giving a low yield of the quinoline product. How can I improve this?
A2:
-
Ensure High Enough Temperature: The cyclization step is a thermal process and requires high temperatures, typically around 250 °C. Using a high-boiling solvent like Dowtherm A or diphenyl ether is crucial to reach and maintain this temperature.[6]
-
Slow Addition: Adding the intermediate from the condensation step slowly to the hot high-boiling solvent can help to minimize side reactions and improve the yield of the desired cyclized product.[6]
-
Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: I am having trouble with the final saponification (hydrolysis) of the ethyl ester.
A3:
-
Sufficient Base: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide to drive the hydrolysis to completion.
-
Reaction Time and Temperature: The hydrolysis may require heating under reflux for several hours to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.[6]
-
Solubility: The ester may have limited solubility in the aqueous base. Adding a co-solvent like ethanol can improve solubility and facilitate the reaction.
Pfitzinger Reaction Troubleshooting
Q1: My Pfitzinger reaction is producing a lot of tar-like byproducts.
A1:
-
Order of Addition: It is crucial to first dissolve the isatin in the basic solution (e.g., aqueous potassium hydroxide) to facilitate the ring-opening before adding the carbonyl compound. Adding all reactants at once can lead to self-condensation and tar formation.
-
Temperature Control: Avoid excessive heating, as high temperatures can promote side reactions. Maintaining a consistent reflux temperature is important.
-
Slow Acidification: During the workup, add the acid for precipitation slowly and with vigorous stirring to avoid localized high acidity which can cause degradation of the product.
Q2: The yield of my this compound is low.
A2:
-
Complete Isatin Ring Opening: Ensure the isatin is fully dissolved and the color of the solution has changed before adding the carbonyl compound. This indicates the formation of the isatinic acid salt.
-
Excess of Carbonyl Compound: Using a slight excess of the carbonyl compound can help to drive the reaction to completion.
-
Reaction Time: The reaction may require a prolonged period of reflux (e.g., 24 hours). Monitor the reaction by TLC to ensure it has gone to completion.[7]
General Purification Troubleshooting
Q1: How can I effectively purify the final this compound?
A1:
-
Precipitation and Filtration: The product is typically isolated by acidification of the reaction mixture, which causes it to precipitate out of the aqueous solution. Ensure the pH is adjusted correctly for complete precipitation. The solid can then be collected by vacuum filtration.[6][7]
-
Washing: Wash the filtered solid with cold water to remove any inorganic salts and water-soluble impurities.
-
Recrystallization: Recrystallization is a powerful technique for purifying the crude product. Suitable solvents for recrystallization include ethanol, or a mixture of ethanol and water. The choice of solvent will depend on the specific impurities present.
-
Solvent Extraction: Before acidification, an extraction with a non-polar solvent like diethyl ether can be performed to remove any unreacted carbonyl compound and other neutral organic impurities.[7]
Quantitative Data
| Synthetic Method | Reactants | Product | Typical Yield (%) | Reference |
| Gould-Jacobs | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | ~90 | [6] |
| Doebner | 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 82 (optimized) | [5] |
| Pfitzinger | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 94 | [7] |
| Pfitzinger | Isatin, 4-Methylacetophenone | 2-(p-Tolyl)quinoline-4-carboxylic acid | 40.43 | [7] |
| Microwave-Assisted Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 47 | [8] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a closely related compound, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, via the Gould-Jacobs reaction followed by saponification. This protocol can be adapted for the synthesis of the 6-(trifluoromethyl) isomer by starting with 4-(trifluoromethyl)aniline.
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [6]
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a collection flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).
-
Condensation: Heat the mixture to 125 °C for 1-2 hours. Ethanol will distill off as a byproduct.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, heat Dowtherm A to 250 °C.
-
Addition: Slowly add the reaction mixture from step 2 to the hot Dowtherm A with vigorous stirring.
-
Reaction Completion: Maintain the reaction mixture at 250 °C for 15-30 minutes after the addition is complete.
-
Workup: Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Saponification) [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 equivalent) from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux with stirring until all the solid has dissolved (typically 1-2 hours).
-
Cooling: Cool the reaction mixture to room temperature.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the product precipitates completely. Check the pH to ensure it is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Visualizations
The following diagrams illustrate the general workflows for the key synthetic routes discussed.
Caption: General workflow for the Gould-Jacobs synthesis.
Caption: General workflow for the Pfitzinger synthesis.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis of Quinoline-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of quinoline-3-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of quinoline-3-carboxylic acids, with a focus on common synthetic routes.
Issue 1: Low Yield in Friedländer Annulation
Question: My Friedländer synthesis for a quinoline-3-carboxylic acid derivative is resulting in a very low yield and multiple side products. How can I optimize this reaction?
Answer:
Low yields and the formation of side products in the Friedländer synthesis are common issues often stemming from harsh reaction conditions or competing side reactions.[1] Here are several factors to investigate for optimization:
-
Reaction Conditions: Traditional methods often utilize high temperatures and strong acids or bases, which can lead to the degradation of starting materials and the final product.[2] Consider employing milder conditions. The use of catalysts like molecular iodine can allow the reaction to proceed at lower temperatures (80-100°C).[1]
-
Catalyst Choice: The selection of a catalyst is critical. While classic methods use strong acids or bases, a variety of catalysts have been shown to be effective, sometimes under milder conditions.[1][3] Options include:
-
Lewis acids: Tin tetrachloride and scandium(III) triflate can catalyze the reaction.[4]
-
Brønsted acids: p-Toluenesulfonic acid, perchloric acid, and solid-supported acids like Amberlyst-15 have been used successfully.[4][5]
-
Heterogeneous catalysts: Using a recyclable, solid-phase catalyst can simplify purification and may lead to improved yields.[5] Ceric ammonium nitrate (10 mol%) has been used for efficient synthesis at ambient temperature.[6][7]
-
-
Side Reactions: A common side reaction is the self-condensation of the ketone starting material.[1] Using milder conditions and ensuring the purity of your starting materials can help to minimize this.
-
Reactant Purity: Ensure that all reactants and solvents are pure and dry, as contaminants can interfere with the catalytic cycle and promote side reactions.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]
Issue 2: Poor Regioselectivity with Unsymmetrical Ketones
Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a known challenge when using unsymmetrical ketones in reactions like the Friedländer synthesis.[1] Condensation can occur on either side of the carbonyl group. To control the regioselectivity, you can try the following approaches:
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can favor condensation at a specific position.[3]
-
Alternative Catalysts: The choice of catalyst can influence regioselectivity. Experimenting with different acid or base catalysts may favor the formation of one regioisomer over the other.[1]
-
Iminium Analogs: To avoid side reactions and potentially improve regioselectivity, consider using an imine analog of the o-aniline starting material.[3]
Issue 3: High Temperatures and Product Decomposition in Gould-Jacobs Reaction
Question: The high temperature required for the cyclization step in my Gould-Jacobs reaction is causing my product to decompose. What can I do to improve the yield?
Answer:
The Gould-Jacobs reaction often requires high temperatures (up to 250°C) for the thermal cyclization step, which can indeed lead to product decomposition.[1] Here are some strategies to mitigate this:
-
Solvent Choice: The use of a high-boiling, inert solvent can significantly improve yields compared to running the reaction neat. Solvents like mineral oil or Dowtherm A can provide better heat transfer and a more controlled reaction environment.[1]
-
Microwave Synthesis: Microwave-assisted synthesis can be a valuable tool to shorten reaction times and potentially improve yields by rapidly reaching the target temperature.[8] A study comparing conventional heating with microwave irradiation showed that optimizing both temperature and reaction time is crucial. For example, heating to 300°C for a shorter duration (5 minutes) gave a higher yield than prolonged heating at 250°C.[8]
-
Time-Temperature Optimization: It is essential to perform a time-temperature study to find the optimal conditions that favor cyclization without significant product degradation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to quinoline-3-carboxylic acids?
A1: Several named reactions are commonly employed for the synthesis of the quinoline scaffold, which can then be functionalized to a 3-carboxylic acid. The primary methods include:
-
Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a versatile method catalyzed by acids or bases.[9]
-
Gould-Jacobs Reaction: This route produces 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with a reagent like ethoxymethylenemalonic ester, followed by thermal cyclization.[9][10]
-
Doebner Reaction: This is a three-component reaction involving an aromatic amine (like aniline), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[11][12] While not directly yielding a 3-carboxylic acid, it is a key synthesis for substituted quinoline carboxylic acids.
Q2: How can I purify my crude quinoline-3-carboxylic acid?
A2: Purification of quinoline-3-carboxylic acid derivatives often involves crystallization or recrystallization. A common method involves heating and stirring the crude compound in a suitable solvent, followed by cooling to allow for the precipitation of purified crystals, which are then collected by filtration.[13] Solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethylsulfoxide (DMSO) have been used for this purpose.[13] The choice of solvent and the temperature profile for heating and cooling are critical for achieving high purity.[13]
Q3: My Doebner reaction with an electron-withdrawing group on the aniline gives a low yield. How can this be improved?
A3: The traditional Doebner reaction is known to give low yields when anilines with electron-withdrawing groups are used.[11][14] A modified approach, termed the Doebner hydrogen-transfer reaction, has been developed to address this issue.[14][15] This method can be applied to anilines with both electron-withdrawing and electron-donating groups and has been shown to be effective for large-scale synthesis.[14][15] Optimization of this reaction may involve the careful, dropwise addition of pyruvic acid to suppress decomposition at high temperatures.[14]
Q4: Are there any environmentally friendly or "green" methods for quinoline synthesis?
A4: Yes, there is a growing interest in developing more environmentally sustainable synthetic methods. Some approaches include:
-
Using water as a solvent: Some Friedländer reactions can be performed in water without a catalyst.[2]
-
Solvent-free conditions: The Doebner-von Miller reaction has been successfully carried out under solvent-free conditions.[2]
-
Recyclable catalysts: The use of heterogeneous or polymer-supported catalysts can reduce waste and simplify product purification.[5]
Quantitative Data Summary
| Synthesis Method | Catalyst/Conditions | Substrates | Yield (%) | Purity (%) | Reference |
| Friedländer Annulation | Molecular Iodine (10 mol%), 80-100°C | 2-aminoaryl ketone, active methylene compound | Good (Specific values not provided) | - | [1] |
| Friedländer Annulation | Ceric Ammonium Nitrate (10 mol%), Ambient Temp. | Various 2-aminoaryl ketones and active methylene compounds | Good to Excellent (Specific values not provided) | - | [6][7] |
| Gould-Jacobs Reaction | Microwave, 250°C, 30 min | Aniline, Diethyl ethoxymethylenemalonate | 1 | >95 | [8] |
| Gould-Jacobs Reaction | Microwave, 300°C, 10 min | Aniline, Diethyl ethoxymethylenemalonate | 37 | >95 | [8] |
| Gould-Jacobs Reaction | Microwave, 300°C, 5 min | Aniline, Diethyl ethoxymethylenemalonate | 47 | >95 | [8] |
| Doebner Reaction | BF3·THF, 65°C | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | 82 (on a large scale) | - | [15] |
| Purification | Recrystallization from DMF | 6-fluoro-1-methyl...quinoline-3-carboxylic acid | - | From 80-90% to higher purity | [13] |
Note: The data presented is based on reported examples and actual results will vary depending on the specific substrates and reaction conditions used.
Experimental Protocols
Protocol 1: Friedländer Synthesis using Iodine Catalyst[1]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Protocol 2: Gould-Jacobs Reaction (Thermal Cyclization)[1]
-
In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.
-
Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) and stir the mixture for 1-2 hours.
-
Remove any water and solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.
-
Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.
-
Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC if possible.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Protocol 3: Doebner-von Miller Synthesis of 2-Methylquinoline[16]
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the product, which may separate as an oil or solid, and purify as necessary.
Visualizations
Caption: Experimental workflow for the Friedländer Annulation.
Caption: Two-stage workflow for the Gould-Jacobs Reaction.
Caption: Logical troubleshooting flow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. | Semantic Scholar [semanticscholar.org]
- 8. ablelab.eu [ablelab.eu]
- 9. benchchem.com [benchchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. iipseries.org [iipseries.org]
- 13. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, focusing on overcoming solubility challenges in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting approach?
A1: Due to its chemical structure, which includes a carboxylic acid and a hydroxyl group, this compound has limited solubility in neutral aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of quinoline-based compounds for biological assays. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. For optimal stability and to avoid precipitation upon storage, it is advisable to use anhydrous DMSO.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in the buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling the buffer to ensure rapid mixing.
-
Pre-warming the Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) can help improve solubility.
-
Lowering the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize both toxicity and precipitation.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment can be an effective method. As a carboxylic acid, this compound will become more soluble in basic solutions. Increasing the pH of your buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. However, you must ensure that the adjusted pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).
Q5: Are there other solvents or additives I can use to improve solubility?
A5: If DMSO is not suitable for your assay, or if you are still experiencing solubility issues, you can consider the following:
-
Co-solvents: The use of co-solvents such as polyethylene glycol 400 (PEG400), glycerol, or ethanol in your final assay medium can help to increase the solubility of your compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide: Overcoming Precipitation in Assays
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound during your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Solubility Data
| Solvent/Buffer | Temperature (°C) | Estimated Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water (pH 7.0) | 25 | < 0.1 | < 0.39 | Practically insoluble in neutral aqueous solution. |
| PBS (pH 7.4) | 25 | < 0.1 | < 0.39 | Similar to water, very low solubility. |
| 0.1 M NaOH (pH ~13) | 25 | > 10 | > 38.9 | Significantly more soluble at high pH due to salt formation. |
| DMSO | 25 | > 50 | > 194.4 | Highly soluble, suitable for high-concentration stock solutions. |
| Ethanol | 25 | ~5 | ~19.4 | Moderately soluble. |
Experimental Protocols
Protocol for Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the aqueous assay buffer to the intended experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed buffer. For example, to achieve a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution):
-
Prepare an intermediate dilution by adding 1 µL of the 50 mM stock to 99 µL of buffer (resulting in a 500 µM solution).
-
Add 10 µL of the 500 µM intermediate solution to 90 µL of buffer to reach the final 50 µM concentration.
-
-
Vortex gently after each dilution step.
-
Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤ 0.5%).
-
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be modulated by quinoline-3-carboxylic acid derivatives, based on published activities of similar compounds. This is for illustrative purposes only and may not represent the actual mechanism of action of this compound.
Caption: Hypothetical signaling pathways modulated by a quinoline-3-carboxylic acid.
Technical Support Center: Optimizing Doebner Synthesis of Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Doebner synthesis of quinolines. Our goal is to help you optimize reaction conditions, overcome common challenges, and improve the yield and purity of your target quinoline derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Doebner synthesis in a question-and-answer format.
Problem 1: Low to No Yield of the Desired Quinoline Product
-
Question: I am getting a very low yield, or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Doebner synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are known to be less reactive in the classical Doebner synthesis, which can lead to poor yields.[1] For such substrates, consider employing a modified procedure like the "Doebner hydrogen-transfer reaction," which has shown improved yields.[2][3]
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., BF₃·THF, Sc(OTf)₃) are effective, but the optimal choice depends on your specific substrates.[1][4] An insufficient amount of catalyst may lead to an incomplete reaction. Conversely, excessively harsh acidic conditions can promote side reactions.[5] A screening of different acid catalysts is recommended.
-
Solvent Selection: The reaction solvent significantly influences the reaction rate and yield. Solvents like ethanol and acetonitrile are commonly used.[1] Studies have shown that for certain substrates, acetonitrile (MeCN) can be a superior choice, offering better yields and easier work-up compared to ethanol, toluene, or DMSO.[2][3]
-
Reaction Temperature and Time: The Doebner reaction often requires heating.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, it can lead to the decomposition of starting materials or products and the formation of tars.[5] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Purity of Reagents: Ensure that your aniline, aldehyde, and pyruvic acid are pure, as impurities can inhibit the reaction or lead to unwanted side products.
-
Problem 2: Significant Formation of Tar and Polymeric Byproducts
-
Question: My reaction mixture is turning into a dark, thick tar, making product isolation difficult. How can I prevent this?
-
Answer: Tar formation is a common issue in reactions conducted under strong acidic and high-temperature conditions, which can catalyze the polymerization of reactants and intermediates.
-
Gradual Addition of Reagents: Instead of adding all reactants at once, try a stepwise addition. For instance, adding the pyruvic acid dropwise to the heated mixture of the aniline, aldehyde, and catalyst can suppress decomposition at high temperatures and reduce the formation of impurities.[2]
-
Temperature Control: Avoid excessive heating. Maintain the lowest temperature at which the reaction proceeds efficiently. Stepwise heating or controlled addition of reagents can help manage exothermic reactions that might lead to localized overheating.
-
Milder Reaction Conditions: Consider using a milder acid catalyst or a lower concentration of the acid to minimize polymerization.[5]
-
Problem 3: Formation of Dihydroquinoline or Other Impurities
-
Question: My final product is contaminated with dihydroquinoline intermediates or other unexpected byproducts. How can I ensure complete oxidation to the quinoline?
-
Answer: The final step in the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation can lead to impurities.
-
Oxidizing Agent: In the Doebner reaction, a second molecule of the imine (formed from the aniline and aldehyde) can act as the oxidizing agent in a hydrogen transfer process.[1] If this process is inefficient, the dihydroquinoline intermediate may be isolated. While the Doebner reaction often does not require an external oxidant, in cases of incomplete conversion, the addition of a mild oxidizing agent could be explored, though this is more common in the related Doebner-von Miller synthesis.[5]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the oxidation step to complete. Monitor the disappearance of the dihydroquinoline intermediate by TLC.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Doebner synthesis?
-
A1: The reaction is believed to proceed through several key steps. First, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the pyruvic acid enol to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final quinoline-4-carboxylic acid product.[1]
-
-
Q2: Which catalyst is best for the Doebner synthesis?
-
A2: The choice of catalyst is substrate-dependent. Both Brønsted and Lewis acids are effective.[1] For electron-deficient anilines, Lewis acids like BF₃·THF have been shown to be particularly effective, providing good yields where traditional conditions fail.[2][3] See the data tables below for a comparison of different catalysts.
-
-
Q3: Can I use substituted anilines and aldehydes?
-
A3: Yes, the Doebner reaction is applicable to a wide range of anilines and aldehydes.[1] However, anilines with strong electron-withdrawing groups may give low yields under conventional conditions and may require modified procedures.[1] Both aromatic and aliphatic aldehydes are suitable reaction partners.
-
-
Q4: How can I improve the yield when using an electron-deficient aniline?
-
A4: A modified procedure known as the Doebner hydrogen-transfer reaction has been developed for this purpose.[2][3] This method often utilizes a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile and has been shown to significantly improve yields for these challenging substrates.[2][3]
-
Data Presentation
The following tables summarize quantitative data on the effect of catalysts and solvents on the Doebner synthesis of a substituted quinoline from an electron-deficient aniline (6-(trifluoromethoxy)aniline), benzaldehyde, and pyruvic acid, as reported in a study on the Doebner hydrogen-transfer reaction.[2][3]
Table 1: Comparison of Acid Catalysts
| Catalyst (1.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂NSO₃H | H₂O | 100 | 24 | <1 |
| p-TsOH·H₂O | MeCN | 80 | 24 | 13 |
| TfOH | MeCN | 80 | 24 | 24 |
| Sc(OTf)₃ | MeCN | 80 | 24 | 34 |
| BF₃·THF | MeCN | 80 | 24 | 40 |
Data extracted from a study by S. Ueda et al., which focused on a Doebner hydrogen-transfer reaction with an electron-deficient aniline.[2][3]
Table 2: Comparison of Solvents with BF₃·THF Catalyst
| Catalyst (1.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BF₃·THF | Ethanol | 80 | 24 | 15 |
| BF₃·THF | Toluene | 80 | 24 | <1 |
| BF₃·THF | DCE | 80 | 24 | 10 |
| BF₃·THF | DMF | 80 | 24 | <1 |
| BF₃·THF | DMSO | 80 | 24 | <1 |
| BF₃·THF | THF | 80 | 24 | 40 |
| BF₃·THF | MeCN | 80 | 24 | 40 |
Data extracted from a study by S. Ueda et al., which focused on a Doebner hydrogen-transfer reaction with an electron-deficient aniline.[2][3]
Experimental Protocols
Optimized Protocol for Doebner Hydrogen-Transfer Reaction with an Electron-Deficient Aniline
This protocol is adapted from a reported procedure for the synthesis of quinoline-4-carboxylic acid from an electron-deficient aniline.[2]
Materials:
-
6-(trifluoromethoxy)aniline (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Pyruvic acid (0.55 equiv)
-
BF₃·THF (0.28 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 6-(trifluoromethoxy)aniline and benzaldehyde in acetonitrile, add BF₃·THF at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 10 minutes.
-
Prepare a solution of pyruvic acid in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.
-
After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 21 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by inverse extraction, solidification, and filtration.
Visualizations
Doebner Synthesis General Workflow
Caption: A generalized workflow for the Doebner synthesis of quinolines.
Troubleshooting Logic for Low Yield in Doebner Synthesis
References
common side reactions in Friedländer annulation and how to avoid them
Technical Support Center: Friedländer Annulation
Welcome to the technical support center for the Friedländer Annulation reaction. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer Annulation?
The Friedländer synthesis is a classic and versatile chemical reaction that forms quinoline derivatives. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration step.[1][2][3] This method is fundamental in heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals and functional materials.
Q2: What are the two proposed mechanisms for the reaction?
There are two generally accepted mechanisms for the Friedländer annulation[2]:
-
Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners to form an aldol adduct, which then dehydrates. The resulting α,β-unsaturated carbonyl compound undergoes intramolecular imine formation (cyclization) with the amino group, followed by a final dehydration to yield the aromatic quinoline ring.[1][4][5]
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the 2-aminoaryl carbonyl and the α-methylene carbonyl compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[2]
The prevailing pathway can depend on the specific substrates and reaction conditions used.
Q3: What are the most common side reactions in the Friedländer annulation?
Several competing reactions can lower the yield of the desired quinoline product. The most frequently encountered side reactions include:
-
Aldol Self-Condensation: The carbonyl partner with the α-methylene group can react with itself, particularly under strong basic conditions, leading to dimeric byproducts instead of the desired quinoline.[1]
-
Knoevenagel Condensation: A condensation reaction can occur between the two different carbonyl starting materials to form an α,β-unsaturated product that may not efficiently cyclize.[6]
-
Regioselectivity Issues: When an unsymmetrical ketone is used as the methylene component, two different regioisomers of the quinoline product can be formed, complicating purification and reducing the yield of the desired isomer.[1]
-
Pfitzinger-Type Reactions: This occurs if the starting material is isatin or an isatic acid derivative instead of a 2-aminoaryl aldehyde/ketone. This reaction yields quinoline-4-carboxylic acids, which may be mistaken for an unexpected Friedländer product.[7][8]
-
Incomplete Cyclization/Aromatization: Under certain conditions, intermediates such as Schiff bases or tetrahydroquinoline derivatives can be isolated instead of the fully aromatized quinoline ring.[4][5]
Troubleshooting Guide
Problem 1: My reaction yield is low, and I see significant formation of a high-molecular-weight byproduct.
-
Probable Cause: This is a classic sign of the self-condensation of your α-methylene carbonyl partner (e.g., a ketone). This side reaction is especially prevalent under strong basic catalysis (e.g., KOH, NaOH), where the enolate of the ketone attacks another molecule of the ketone faster than it reacts with the 2-aminoaryl carbonyl.[1]
-
Solutions:
-
Switch to Acid Catalysis: Change the catalyst from a strong base to an acid. Protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like iodine, neodymium(III) nitrate, or indium(III) triflate (In(OTf)₃) can effectively promote the Friedländer annulation while minimizing the base-catalyzed aldol side reaction.[2][9][10]
-
Use Milder Conditions: Traditional methods often require high temperatures, which can promote side reactions.[1] Modern catalysts, such as those based on gold or silica nanoparticles, can enable the reaction to proceed efficiently under milder conditions, improving selectivity and yield.[1][11]
-
Modify a Reactant: To completely avoid the possibility of ketone self-condensation, consider using an imine analog of the 2-aminoaryl ketone.[1]
-
Explore Greener Solvents: Performing the reaction in water, often without any catalyst, has been shown to be a highly efficient and green alternative that can suppress side reactions and simplify workup.[12]
-
Problem 2: My product is a mixture of two isomers that are difficult to separate.
-
Probable Cause: You are using an unsymmetrical ketone (e.g., 2-butanone), and the initial condensation is occurring at both α-carbon positions, leading to a mixture of regioisomers. The ratio of these products can be determined by kinetic versus thermodynamic control.[13]
-
Solutions:
-
Catalyst Selection for Regiocontrol: The choice of catalyst is critical. Certain Lewis acids, like In(OTf)₃, have demonstrated excellent ability to selectively form a single Friedländer product.[9] Choline-based deep eutectic solvents have also been used to achieve high regiospecificity.[11]
-
Adjust Reaction Conditions: The balance between the kinetically and thermodynamically controlled products can often be shifted by changing the catalyst and temperature. Basic conditions at lower temperatures may favor the kinetic product (from the less hindered enolate), while acidic conditions at higher temperatures can favor the more stable thermodynamic product.[13]
-
Use a Directing Group: For challenging cases, introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the reaction to proceed at the desired position.[1]
-
Data Summary: Catalyst and Condition Effects
The following table summarizes how different catalytic systems can be used to control the outcome of the Friedländer annulation and suppress common side reactions.
| Catalyst / Condition | Primary Effect / Advantage | Common Side Reactions Suppressed | Reference(s) |
| Strong Base (e.g., KOH) | Traditional method, effective for simple substrates. | Prone to promoting Aldol self-condensation. | [1][14] |
| Brønsted Acid (e.g., p-TsOH) | Reduces base-catalyzed Aldol side reactions. | Can favor the thermodynamic regioisomer. | [1][2] |
| Lewis Acid (e.g., In(OTf)₃) | High selectivity for the desired Friedländer product. | Suppresses formation of non-Friedländer byproducts. | [9] |
| Gold (Au) Catalysts | Allows for significantly milder reaction conditions. | General reduction of thermally induced side products. | [1] |
| Ionic Liquids (e.g., [Hbim]BF₄) | Can provide high regiospecificity. | Can minimize the need for volatile organic solvents. | [1][11] |
| Water (Catalyst-Free, 70°C) | Environmentally friendly, simplifies workup. | General reduction of catalyst-driven side reactions. | [12] |
Experimental Protocols
Protocol 1: General Procedure using an Acid Catalyst (p-TsOH)
This protocol is a general starting point for avoiding base-mediated side reactions.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the α-methylene carbonyl compound (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 0.1 equiv).
-
Solvent & Reaction: Add a suitable solvent (e.g., toluene or ethanol, 5 mL). Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 3-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.
Protocol 2: Troubleshooting Protocol for High Selectivity using In(OTf)₃
This protocol is designed to maximize the yield of the desired Friedländer product, particularly in cases prone to side reactions or poor regioselectivity.[9]
-
Reactant Preparation: In a clean, dry reaction vial, add the 2-aminoaryl ketone (0.5 mmol, 1.0 equiv) and the α-methylene carbonyl compound (0.6 mmol, 1.2 equiv).
-
Catalyst Addition: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.025 mmol, 0.05 equiv).
-
Reaction Conditions: The reaction is often performed under solvent-free conditions. Securely cap the vial and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent). Reactions are typically complete in 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and stir for 5 minutes. Filter the mixture through a small pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure, selective quinoline product.
Visual Guides
Caption: Competing pathways in the Friedländer Annulation.
Caption: Troubleshooting workflow for Friedländer Annulation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinoline-3-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-3-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying quinoline-3-carboxylic acid derivatives?
A1: The primary purification techniques for quinoline-3-carboxylic acid derivatives are recrystallization, column chromatography (both normal and reversed-phase), and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the specific derivative.
Q2: My quinoline-3-carboxylic acid derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase interacting with the basic quinoline nitrogen. To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a basic solution, such as an eluent containing a small amount of triethylamine (0.5-2%) or pyridine.[1]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, Florisil, or cellulose.[1] For less polar derivatives, reversed-phase silica (C18) can be an effective alternative.[1]
-
Minimize contact time: Run the column as quickly as possible.[1]
-
Work at low temperatures: Performing the chromatography in a cold room can reduce the rate of decomposition.[1]
-
Use an inert atmosphere: For highly sensitive compounds, running the column under an inert atmosphere like nitrogen can prevent oxidation.[1]
Q3: I'm observing significant streaking (tailing) of my compound during TLC and column chromatography. How can I improve the peak shape?
A3: Tailing is often caused by the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.[1] To improve peak shape, add a basic modifier like triethylamine or pyridine to your eluent system.[1] This will neutralize the acidic sites on the silica and reduce the strong interaction with your compound.
Q4: What are suitable solvents for the recrystallization of quinoline-3-carboxylic acid derivatives?
A4: The choice of solvent is highly dependent on the specific derivative. However, common solvents to consider for screening include:
-
Alcohols: Ethanol, methanol, isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc).[2][3]
-
Halogenated solvents: Dichloromethane.
-
Water (for salts or highly polar derivatives).
Binary solvent systems, using a "good" solvent to dissolve the compound and a "poor" solvent to induce precipitation, are often effective.[3]
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To address this, you can:
-
Use a higher volume of solvent.
-
Lower the temperature at which crystallization begins.
-
Switch to a lower-boiling point solvent.
-
Add a "poor" solvent at a lower temperature.
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Compound insolubility in the mobile phase (Chromatography) | Modify the mobile phase composition to increase the solubility of your compound. |
| Irreversible adsorption on the stationary phase (Chromatography) | Add a modifier to the eluent (e.g., triethylamine for silica gel) or switch to a different stationary phase (e.g., alumina, C18).[1] |
| Decomposition during purification | See FAQ Q2 for strategies to prevent degradation on silica gel. For heat-sensitive compounds, avoid high temperatures during solvent removal. |
| Premature crystallization during hot filtration (Recrystallization) | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering. |
| Product loss during washing (Recrystallization) | Ensure the wash solvent is ice-cold and use a minimal amount.[4] |
Issue 2: Persistent Impurities
| Potential Cause | Troubleshooting Steps |
| Co-elution with impurities (Chromatography) | Optimize the mobile phase gradient and composition for better separation. Try a different stationary phase with alternative selectivity (e.g., normal-phase vs. reversed-phase). |
| Impurity has similar solubility (Recrystallization) | Screen for a different recrystallization solvent or solvent system that better differentiates the solubility of your product and the impurity.[3] |
| Co-crystallization | This can be challenging. A different purification technique, such as chromatography, may be necessary.[3] |
| Incomplete reaction | Consider re-subjecting the material to the reaction conditions or a subsequent purification step designed to remove starting materials. |
Data Presentation: Purification Method Comparison
| Purification Method | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Milligrams to Kilograms | Cost-effective, simple setup, can yield highly pure crystalline material. | Can be time-consuming, potential for low recovery, may not remove all impurities. |
| Column Chromatography (Silica Gel) | >95% | 50-85% | Milligrams to Grams | Good for separating mixtures with different polarities, widely applicable. | Potential for compound degradation, can be labor-intensive, uses significant solvent.[1] |
| Column Chromatography (Reversed-Phase) | >98% | 70-95% | Milligrams to Grams | Effective for non-polar to moderately polar compounds, avoids issues with acidic silica.[5] | More expensive stationary phase, may require aqueous mobile phases. |
| Preparative HPLC | >99% | >90% | Micrograms to Grams | High resolution and purity, automated systems available.[6] | Expensive equipment and solvents, limited loading capacity.[6] |
Experimental Protocols
Protocol 1: Recrystallization of a Quinoline-3-Carboxylic Acid Derivative
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).[3]
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of the chosen boiling solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Add 1% triethylamine to the eluent to deactivate the silica.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low in the eluent, pre-adsorb the sample onto a small amount of silica gel.
-
Elution: Run the column with the eluent, gradually increasing the polarity of the solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude sample in a suitable solvent, such as methanol or a mixture of the mobile phase components. Filter the solution through a 0.45 µm filter.[6]
-
System Setup: Use a preparative HPLC system with a C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[6]
-
Injection and Separation: Inject the sample onto the column and run a gradient from a lower to a higher concentration of the organic solvent to elute the compounds.[6]
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound based on UV detection.[6]
-
Post-Purification: Combine the fractions containing the pure product. Remove the organic solvent using a rotary evaporator. If the product is in an aqueous solution, it can be lyophilized or extracted into an organic solvent.
Visualizations
Caption: General purification workflow for quinoline-3-carboxylic acid derivatives.
Caption: Troubleshooting logic for streaking in silica gel chromatography.
References
Technical Support Center: Stability of Trifluoromethyl-Containing Compounds in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with trifluoromethyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so commonly used in drug design despite potential stability issues?
A1: The trifluoromethyl group is a valuable substituent in medicinal chemistry for several key reasons. The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to a molecule.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's binding affinity to biological targets, improve membrane permeability, and increase bioavailability.[2][3] Furthermore, replacing a metabolically susceptible methyl group with a -CF3 group can block metabolic pathways, extending the drug's half-life.[3]
Q2: What are the primary degradation pathways for trifluoromethyl-containing compounds in solution?
A2: While generally stable, the trifluoromethyl group can degrade under specific conditions. The most common degradation pathways include:
-
Hydrolysis: This is a significant concern, particularly under alkaline (basic) conditions. The -CF3 group can hydrolyze to a carboxylic acid (-COOH) and release fluoride ions.[2] This is more likely to occur if the -CF3 group is attached to an electron-rich aromatic system or a heteroatom.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of trifluoromethyl-containing compounds. This can lead to the formation of various degradation products, including trifluoroacetic acid.[2]
-
Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.[2] It's important to note that often, degradation occurs at other, more chemically reactive functional groups within the molecule rather than the -CF3 group itself.[2]
Q3: What are the initial steps to take if I suspect my trifluoromethyl-containing compound is unstable in solution?
A3: A systematic approach is crucial. Begin by conducting forced degradation studies under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress.[2] This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[2]
Q4: How can I improve the solubility of my trifluoromethyl-containing compound for stability studies without affecting its stability?
A4: Poor aqueous solubility is a common challenge. For hydrolytic degradation studies, consider using co-solvents like acetonitrile, methanol, or DMSO that are miscible with water.[2] However, be aware that the co-solvent itself could potentially influence the degradation pathway. It is advisable to screen different co-solvents and evaluate their impact on the stability of your compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation or Storage
Possible Cause 1: Hydrolysis of the Trifluoromethyl Group
-
Symptoms: Appearance of a new, more polar peak in the chromatogram, often with a different UV spectrum. The peak corresponding to the parent compound decreases over time. This is more pronounced in basic solutions.
-
Troubleshooting Steps:
-
pH Control: Ensure all solutions are buffered to a pH where the compound is known to be stable. Avoid high pH conditions if possible.
-
Temperature Control: Perform sample preparation and storage at low temperatures (e.g., 2-8 °C) to slow down the hydrolysis rate.
-
Solvent Selection: If using co-solvents, evaluate their potential to promote hydrolysis.
-
Confirmation: To confirm hydrolysis, analyze the degradation product by mass spectrometry (MS) to check for a mass shift corresponding to the conversion of -CF3 to -COOH.
-
Possible Cause 2: Degradation of Other Labile Functional Groups
-
Symptoms: Appearance of new peaks in the chromatogram that are not related to -CF3 group degradation.
-
Troubleshooting Steps:
-
Structural Analysis: Identify other potentially labile functional groups in your molecule (e.g., esters, amides, lactones).
-
Forced Degradation: Conduct forced degradation studies targeting these specific groups to confirm their instability.
-
Formulation Adjustment: If possible, adjust the formulation to protect these labile groups (e.g., by controlling pH or excluding water).
-
Possible Cause 3: Photodegradation
-
Symptoms: Degradation is observed when samples are exposed to light.
-
Troubleshooting Steps:
-
Light Protection: Protect samples from light at all stages of handling and analysis by using amber vials or covering vessels with aluminum foil.
-
Photostability Studies: Perform controlled photostability studies to understand the kinetics and products of photodegradation.
-
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Possible Cause 1: Interaction with HPLC Column
-
Symptoms: Peak tailing or fronting, broad peaks, or shifting retention times.
-
Troubleshooting Steps:
-
Column Selection: Trifluoromethyl groups can have strong interactions with certain stationary phases. Consider using a column with a different chemistry (e.g., a C18 column with end-capping or a phenyl-hexyl column).
-
Mobile Phase Optimization: Adjust the mobile phase composition. Adding a small amount of a modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape for basic compounds. For acidic compounds, a basic modifier might be necessary.
-
Temperature Control: Ensure the column compartment temperature is stable and controlled.
-
Possible Cause 2: Sample Solvent Mismatch
-
Symptoms: Distorted peak shapes, especially for early eluting peaks.
-
Troubleshooting Steps:
-
Solvent Compatibility: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Injection Volume: Reduce the injection volume to minimize the effect of the sample solvent.
-
Quantitative Data on Stability
The stability of trifluoromethyl-containing compounds is highly dependent on the specific molecular structure and the conditions to which it is exposed. Below are tables summarizing available quantitative data to provide a comparative overview.
Table 1: Hydrolytic Stability of Selected Trifluoromethyl-Containing Compounds
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| 2-Trifluoromethylphenol | 7.4 | 37 | 6.9 hours | [4] |
| 4-Trifluoromethylphenol | 10 | Not Specified | Significant degradation | [2] |
| Trifluoromethyl-corrole | Basic water | Heated | Facile hydrolysis | [5] |
Table 2: Photodegradation Kinetics of 2-(Trifluoromethyl)phenol
| Condition | Rate Constant (h⁻¹) |
| pH 5 buffer | 3.52 ± 0.07 |
| pH 7 buffer | 26.4 ± 0.64 |
| pH 7 buffer + 1 mM H₂O₂ | 29.99 ± 1.47 |
| pH 10 buffer | 334.1 ± 93.45 |
| pH 10 buffer + 0.5 mM sulfite | 422.4 ± 9.38 |
| Data from[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a trifluoromethyl-containing compound in solution, based on ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is an issue).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period, taking samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to potentially faster degradation.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., xenon lamp).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw aliquots from both the exposed and dark control samples for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at an elevated temperature (e.g., 60-80 °C) in a controlled oven.
-
At defined time points, withdraw aliquots, cool to room temperature, and analyze by HPLC.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the degradation products.
-
If significant degradation is observed, use LC-MS to identify the degradation products.
Protocol 2: Analytical Methods for Monitoring Degradation
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA for better peak shape) and acetonitrile or methanol.
-
Detector: A PDA detector is highly recommended to monitor peak purity and identify potential co-eluting peaks.
-
19F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds and can be used to monitor the degradation of the trifluoromethyl group directly. Changes in the chemical shift can indicate alterations to the chemical environment of the -CF3 group.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the structures of degradation products by providing accurate mass information.
-
Visualizations
References
- 1. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Skraup-Doebner-von Miller Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize tar formation and overcome other common challenges in Skraup-Doebner-von Miller quinoline synthesis.
Troubleshooting Guides
Problem 1: Excessive Tar Formation and Low Yield
Symptoms: Your reaction mixture becomes a thick, dark, and intractable tar, leading to difficult product isolation and a significantly reduced yield of the desired quinoline derivative.
Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This side reaction is particularly prevalent under the strongly acidic and high-temperature conditions often employed in the Skraup-Doebner-von Miller synthesis.
Solutions:
-
Slow Addition of the Carbonyl Compound: Gradually adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound at any given time, thereby favoring the desired reaction over polymerization.[1]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[3][4]
-
Optimize Reaction Temperature: While heating is necessary, excessive temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] For vigorous, exothermic reactions, initial cooling may be required.[1]
-
Select the Appropriate Acid Catalyst: The type and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or SnCl₄ can also be used and may offer a better balance between reaction rate and minimizing side product formation.[1][5]
Problem 2: The Reaction is Too Vigorous and Difficult to Control
Symptoms: The reaction proceeds with an uncontrollable exotherm, posing a safety risk and often leading to extensive charring and tar formation.
Root Cause: The Skraup-Doebner-von Miller reaction is notoriously exothermic, especially when initiated with strong acids and heating.
Solutions:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.
-
Controlled Acid Addition: Add the concentrated acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.
-
Portion-wise Reagent Addition: As with minimizing tar, the slow and controlled addition of the α,β-unsaturated carbonyl compound can help to manage the exotherm.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Skraup-Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in significant tar formation and low yields.[2] To prevent this, you can employ strategies such as the slow addition of the carbonyl compound, use a biphasic solvent system, optimize the reaction temperature, and choose a milder acid catalyst.[1][3][4]
Q2: How can I effectively remove tar from my crude product?
A2: Purification can be challenging due to the tarry byproducts. Steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[6] Following steam distillation, the product can be further purified by extraction and column chromatography or recrystallization.
Q3: Can I use a Lewis acid instead of a Brønsted acid as a catalyst?
A3: Yes, both Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) and Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) can catalyze the Skraup-Doebner-von Miller reaction.[5][7] In some cases, a milder Lewis acid may be preferable to minimize tar formation.[1]
Q4: What is a biphasic solvent system and how does it help in minimizing tar formation?
A4: A biphasic solvent system in this context typically involves an aqueous acidic phase containing the aniline and an organic phase (e.g., toluene) containing the α,β-unsaturated carbonyl compound.[3] By keeping the concentration of the carbonyl compound low in the acidic phase where polymerization occurs, this method significantly reduces the formation of tarry byproducts.[3]
Q5: At what temperature should I run my Skraup-Doebner-von Miller reaction?
A5: The optimal temperature is highly dependent on the specific substrates and reaction conditions. The reaction often requires heating to reflux.[1] However, it is crucial to avoid excessively high temperatures, which promote tar formation.[1] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific system.[1]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of a Doebner-von Miller Reaction
| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hf(OTf)₄ (10) | Dichloromethane | Room Temp | 48 | 44 |
| HCl (conc.) | Dichloromethane | Room Temp | 48 | No Reaction |
| H₂SO₄ (conc.) | Dichloromethane | Room Temp | 48 | No Reaction |
| Trifluoroacetic Acid (TFA) | TFA | Reflux | 8-18 | 79 |
Data is illustrative and based on a specific reaction of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Minimizing Tar Formation using a Biphasic System (Synthesis of 2-Methylquinoline)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Reagent Addition: Heat the mixture to reflux. In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture and monitor its progress by TLC until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO₃).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure. The crude product can be further purified by column chromatography or distillation.[1]
Protocol 2: General Procedure for the Doebner-von Miller Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aniline (1.0 eq) and the chosen acid catalyst in a suitable solvent.
-
Reagent Addition: While stirring, add the α,β-unsaturated aldehyde or ketone (1.2-1.5 eq) to the mixture. The addition may be done dropwise or in portions to control the reaction temperature and minimize polymerization.[4]
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours until the starting aniline is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base.
-
Isolation: Isolate the crude product by extraction with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Visualizations
Caption: Competing pathways in the Skraup-Doebner-von Miller reaction.
Caption: Troubleshooting workflow for minimizing tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Cell Permeability of Quinoline Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor cell permeability of quinoline carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my quinoline carboxylic acid derivative low?
The primary reason for the low cell permeability of quinoline carboxylic acids is the presence of the carboxylic acid functional group.[1] At physiological pH (approximately 7.4), this group is typically deprotonated, resulting in a negatively charged carboxylate. This ionization increases the polarity of the molecule, which significantly hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane.[2]
Q2: How can I improve the cell permeability of my quinoline carboxylic acid?
A common and effective strategy is to employ a prodrug approach.[2][3] This involves temporarily masking the polar carboxylic acid group by converting it into a more lipophilic functional group, such as an ester.[1][4] This ester prodrug is more capable of crossing the cell membrane. Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid derivative.[5]
Q3: What are the key in vitro assays to measure cell permeability?
Standard in vitro methods for assessing cell permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 and MDCK-MDR1 permeability assays.[6][7] These assays measure the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses a membrane or cell monolayer.[2][7]
Q4: My compound shows good permeability in the PAMPA assay but not in the Caco-2 assay. What could be the reason?
This discrepancy often suggests that your compound is a substrate for active efflux transporters.[2] The PAMPA model only assesses passive diffusion, whereas Caco-2 cells, which are derived from human colorectal adenocarcinoma cells, express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[7][8] These pumps actively transport certain molecules out of the cell, leading to low intracellular accumulation and consequently, low apparent permeability in cell-based assays.[9]
Q5: Increasing the lipophilicity of my compound via esterification is leading to poor aqueous solubility. How do I find the right balance?
While increasing lipophilicity generally improves membrane permeability, excessive lipophilicity can decrease aqueous solubility.[2][10] This can limit the concentration of the compound available to permeate the cells. It is crucial to strike a balance.
Troubleshooting Guide:
-
Synthesize a small library of ester prodrugs: Create esters with varying alkyl or aryl groups (e.g., methyl, ethyl, isopropyl) to modulate lipophilicity.
-
Determine experimental LogD: Measure the distribution coefficient (LogD) at physiological pH for your parent compound and its ester analogs. Aim for a LogD in the optimal range for permeability (typically 1-3), while monitoring aqueous solubility.
-
Evaluate hydrolysis rates: The stability of the ester bond is critical. The prodrug needs to be stable enough to cross the cell membrane but labile enough to be cleaved intracellularly. You can assess this by incubating the ester prodrugs in cell lysates or plasma and measuring the rate of conversion back to the parent carboxylic acid.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[7]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with inserts (e.g., 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound stock solution (e.g., in DMSO)
-
Control compounds:
-
High permeability control: Caffeine
-
Low permeability control: Mannitol
-
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above 250 Ω·cm².
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add 0.4 mL of transport buffer to the apical chamber and 1.2 mL to the basolateral chamber.
-
Incubate for 30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Prepare the dosing solution by diluting the test compound stock solution in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Remove the buffer from the apical chamber and add 0.4 mL of the dosing solution.
-
Add 1.2 mL of fresh transport buffer to the basolateral chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample (e.g., 200 µL) from the basolateral chamber. Replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Measurement (Basolateral to Apical - B→A for Efflux Ratio):
-
To assess active efflux, perform the experiment in the reverse direction.
-
Remove the buffer from both chambers.
-
Add 1.2 mL of the dosing solution to the basolateral chamber and 0.4 mL of fresh transport buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
-
Protocol 2: General Procedure for Ester Prodrug Synthesis
This protocol describes a general method for the esterification of a quinoline carboxylic acid using an alkyl halide.
Materials:
-
Quinoline carboxylic acid
-
Alkyl halide (e.g., ethyl iodide, methyl iodide)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetone)
-
Reaction vessel
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the quinoline carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1-1.5 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table provides a hypothetical comparison of the permeability and physicochemical properties of a parent quinoline carboxylic acid and its ester prodrugs.
| Compound | cLogP | Aqueous Solubility (µM) at pH 7.4 | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent Acid | 1.5 | 500 | 0.8 | 1.2 |
| Methyl Ester | 2.1 | 150 | 5.2 | 1.3 |
| Ethyl Ester | 2.6 | 80 | 10.5 | 1.1 |
| Isopropyl Ester | 3.0 | 45 | 15.1 | 1.4 |
Visualizations
Caption: Prodrug strategy to enhance cell permeability.
Caption: Workflow of the Caco-2 permeability assay.
Caption: Logical relationship for addressing poor permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bioivt.com [bioivt.com]
- 8. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 10. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioassay Results for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing bioassay results when working with 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Based on its structural similarity to other quinoline-based compounds, the primary mechanism of action for this compound is the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] By inhibiting DHODH, this compound can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells like cancer cells.[1]
Q2: What are the common bioassays used to evaluate the activity of this compound?
The most common bioassays for evaluating the activity of this compound and other DHODH inhibitors include:
-
DHODH Enzymatic Inhibition Assay: This in vitro assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant DHODH.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These cell-based assays determine the effect of the compound on the growth and viability of cancer cell lines.
-
Uridine Rescue Assay: This assay is used to confirm that the observed cytotoxic effects of the compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Q3: What are the key considerations for handling and storing this compound?
This compound is typically a solid. For long-term storage, it should be kept as a solid at -20°C. Stock solutions should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to protect the stock solution from light.
Troubleshooting Guides
This section addresses specific problems that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Bioassay Results
| Possible Cause | Suggested Solution |
| Compound Precipitation: The compound may have low aqueous solubility and can precipitate when diluted from a DMSO stock into an aqueous assay buffer or cell culture medium. | Visually inspect for any precipitate after dilution. Prepare working solutions in pre-warmed medium and mix gently. Consider using a lower final concentration of the compound or a higher percentage of DMSO (while ensuring the final DMSO concentration is not toxic to the cells, typically ≤ 0.5%). |
| Variability in Cell Culture Conditions: Cell passage number, seeding density, and media composition (especially serum batches which can contain varying levels of nucleosides) can all contribute to variability. | Use cells within a consistent and low passage number range. Standardize seeding density and incubation times. For sensitive experiments, consider using dialyzed fetal bovine serum to reduce the concentration of exogenous nucleosides. |
| Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and ensure proper mixing of all solutions. For serial dilutions, ensure thorough mixing at each step. |
Issue 2: No Significant Inhibition of Cell Proliferation Observed
| Possible Cause | Suggested Solution |
| Insufficient Compound Concentration: The concentration range used may be too low to elicit a cellular response. | Perform a wide-range dose-response experiment to determine the optimal concentration range. |
| Cell Line Resistance: The specific cell line being used may not be highly dependent on the de novo pyrimidine synthesis pathway and may utilize salvage pathways. | Perform a uridine rescue experiment to confirm on-target activity. If the inhibitory effect is reversed by the addition of exogenous uridine, it confirms that the compound is acting on the intended pathway. |
| Compound Degradation: The compound may be unstable in the cell culture medium over the duration of the experiment. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
Issue 3: High Background Signal in Enzymatic Assays
| Possible Cause | Suggested Solution |
| Autofluorescence/Absorbance of the Compound: The compound itself may absorb light or fluoresce at the same wavelength used for detection. | Run a control experiment with the compound in the assay buffer without the enzyme to measure its intrinsic signal. Subtract this background signal from the experimental values. |
| Non-specific Inhibition: At high concentrations, the compound may non-specifically inhibit the reporter enzyme or interfere with the detection chemistry. | Perform a dose-response curve to identify the concentration range where specific inhibition occurs. |
Quantitative Data
| Compound | DHODH IC50 (nM) | Cell Line | Reference |
| Analogue 41 | 9.71 ± 1.4 | - | [1][3] |
| Analogue 43 | 26.2 ± 1.8 | - | [1][3] |
| Analogue 46 (1,7-naphthyridine) | 28.3 ± 3.3 | - | [1][3] |
| Lead Compound 3 | 250 ± 110 | - | [1] |
Experimental Protocols
DHODH Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro inhibitory activity of this compound on human DHODH. The assay measures the reduction of the chromogenic substrate 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
This compound
-
Positive control inhibitor (e.g., Brequinar)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Dissolve the test compound and positive control in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitors in DMSO.
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 2 µL of inhibitor dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rate (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT)
This protocol determines the effect of this compound on the proliferation of a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of a DHODH inhibitor like this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Quinoline-3-Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The position of the carboxylic acid group on the quinoline ring system significantly influences the biological profile of these compounds. This guide provides an objective comparison of the biological activities of quinoline-3-carboxylic acid and its positional isomers, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, supported by experimental data to inform research and drug development efforts.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the antiproliferative and enzyme inhibitory activities of quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid.
| Biological Activity | Assay | Quinoline-2-carboxylic acid IC₅₀ | Quinoline-3-carboxylic acid IC₅₀ | Quinoline-4-carboxylic acid IC₅₀ | Reference(s) |
| Antiproliferative | Growth inhibition of MCF7 (breast cancer) cells | Notable Activity | Notable Activity | Notable Activity | [1] |
| Growth inhibition of HELA (cervical cancer) cells | Significant Cytotoxicity | - | - | [1] | |
| Anti-inflammatory | Inhibition of LPS-induced inflammation in RAW264.7 macrophages | - | Appreciable Affinity | Appreciable Affinity | [1] |
| Antidiabetic | α-Glucosidase Inhibition | 9.1 µg/mL | - | 60.2 µg/mL | [2] |
| α-Amylase Inhibition | 15.5 µg/mL | - | 152.4 µg/mL | [2] |
Key Observations:
-
All three isomers have demonstrated notable antiproliferative activity against the MCF7 breast cancer cell line[1].
-
Quinoline-2-carboxylic acid was uniquely identified as having significant cytotoxicity against HELA cervical cancer cells in the same study[1].
-
Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid show appreciable anti-inflammatory properties[1].
-
In the context of antidiabetic activity, quinoline-2-carboxylic acid is a markedly more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid[2].
Signaling Pathways and Experimental Workflows
Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway
Derivatives of quinoline-4-carboxylic acid are well-established inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.
p53/Bax-Dependent Apoptosis Pathway
Some quinoline derivatives exert their anticancer effects by inducing apoptosis through the p53/Bax signaling pathway.
Caption: The p53/Bax signaling pathway leading to apoptosis.
Experimental Workflow: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
Caption: General workflow for the Sulforhodamine B (SRB) assay.
Detailed Experimental Protocols
Antiproliferative Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Addition: Treat cells with various concentrations of the quinoline carboxylic acid isomers and incubate for a further 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells[3][4][5][6].
Anti-inflammatory Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates (1.5 x 10⁵ cells/well) for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the quinoline carboxylic acid isomers for 1-2 hours before stimulating with LPS (1 µg/mL) for another 24 hours.
-
Nitrite Quantification: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The quantity of nitrite in the supernatant is an indicator of NO production.
-
Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentrations in the samples. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any treatment[7][8][9][10][11].
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of the enzymatic activity of DHODH.
-
Reagent Preparation: Prepare solutions of recombinant human DHODH, the substrate L-dihydroorotic acid (DHO), and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Reaction Mixture: In a 96-well plate, add the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation: Initiate the reaction by adding DHO.
-
Measurement: The enzymatic reaction involves the reduction of DCIP, which is monitored spectrophotometrically by the decrease in absorbance at 600-650 nm over time.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor. The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration[12][13][14].
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and established therapeutic targets, particularly in oncology. This guide provides a framework for the validation of a novel quinoline derivative, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, as a potential kinase inhibitor.
Given the absence of specific kinase inhibition data for this compound in the public domain, this document outlines a proposed validation strategy. It compares the hypothetical performance of the candidate compound against two well-characterized kinase inhibitors: Sorafenib , a multi-kinase inhibitor with a broad spectrum of activity, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details the necessary experimental protocols, presents data in a comparative format, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibition
To validate this compound (Candidate Compound) as a kinase inhibitor, its activity would be profiled against a panel of kinases known to be targeted by quinoline-based inhibitors. The following tables present hypothetical, yet plausible, data to illustrate how the results of such a study would be presented for comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
This table summarizes the half-maximal inhibitory concentration (IC50) of the candidate compound and comparators against a panel of cancer-relevant kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Candidate Compound (IC50, nM) | Sorafenib (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR | 55 | 5,800 | 2 |
| VEGFR2 | 150 | 90 | >10,000 |
| c-MET | 850 | 25 | >10,000 |
| PDGFRβ | 300 | 50 | >10,000 |
| BRAF | >10,000 | 22 | >10,000 |
| c-KIT | 900 | 68 | >10,000 |
| p38α | 2,500 | 1,800 | >10,000 |
Data for Sorafenib and Erlotinib are representative values from published literature. Data for the Candidate Compound is hypothetical.
Table 2: Cellular Activity in Cancer Cell Lines (GI50, µM)
This table shows the concentration of each compound required to inhibit the growth of various cancer cell lines by 50% (GI50). This assesses the cell permeability and on-target activity of the inhibitors in a biological context.
| Cell Line | Relevant Mutations | Candidate Compound (GI50, µM) | Sorafenib (GI50, µM) | Erlotinib (GI50, µM) |
| A549 | KRAS G12S | 8.5 | 5.9 | >20 |
| HCC827 | EGFR del E746-A750 | 0.5 | 4.2 | 0.02 |
| HUVEC | Wild-type | 1.2 | 0.1 | >20 |
| U-87 MG | Wild-type | 6.8 | 3.5 | >20 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are standard protocols for the key experiments proposed in this validation guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reagents: Recombinant human kinases (e.g., EGFR, VEGFR2, c-MET), corresponding substrates, ATP, ADP-Glo™ Kinase Assay Kit (Promega), test compounds.
-
Procedure:
-
Prepare serial dilutions of the candidate compound, Sorafenib, and Erlotinib in DMSO, followed by dilution in the assay buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response curves using non-linear regression.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Reagents: Cancer cell lines (e.g., A549, HCC827), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the candidate compound and comparators for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
-
Western Blotting for Target Engagement
This technique is used to detect the phosphorylation status of a kinase or its downstream substrates, providing evidence of target engagement within the cell.
-
Reagents: Cell lysates from treated cells, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody overnight.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations: Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: A general workflow for the validation of a candidate kinase inhibitor.
Caption: Simplified signaling pathways relevant to the proposed kinase targets.
Conclusion
This guide outlines a comprehensive and objective framework for the initial validation of this compound as a kinase inhibitor. By employing standardized in vitro and cell-based assays and comparing the results to established inhibitors like the multi-kinase Sorafenib and the selective Erlotinib, researchers can effectively determine the potency, selectivity, and potential therapeutic utility of this candidate compound. The structured presentation of data and detailed protocols provided herein are intended to facilitate a robust and reproducible evaluation, paving the way for further preclinical and clinical development.
A Comparative Guide to Trifluoromethylquinolines: Unraveling Structure-Activity Relationships for Kinase Inhibition in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct series of trifluoromethylquinoline derivatives that have demonstrated significant potential as kinase inhibitors for cancer therapy. We delve into their structure-activity relationships (SAR), supported by experimental data, to illuminate the key structural modifications influencing their potency and selectivity.
This analysis focuses on two promising scaffolds: 3,5-diamino-7-trifluoromethylquinolines targeting the c-Met receptor tyrosine kinase and 4-trifluoromethyl-2-anilinoquinolines with activity against the SGK1 kinase. Both c-Met and SGK1 are implicated in tumor growth, proliferation, and survival, making them attractive targets for anticancer drug development. The incorporation of the trifluoromethyl group in these quinoline cores is a strategic choice in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.
Series 1: 3,5-Diamino-7-trifluoromethylquinolines as c-Met Inhibitors
The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] A series of 3,5-diamino-7-trifluoromethylquinolines has been investigated for their potent c-Met inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The SAR studies for this series have revealed several key features influencing their activity. A preclinical candidate, Zgwatinib (compound 1), showed high potency but was accompanied by significant hERG inhibition, a major toxicity concern. Subsequent optimization efforts focused on mitigating this off-target effect while retaining c-Met inhibitory potency.
Key findings from these studies include:
-
Piperazine Substituents: Modifications at the N-4 position of the piperazinyl fragment were explored. Introducing electron-withdrawing groups aimed to reduce hERG activity.
-
Benzylic Group Modifications: Deuteration of the benzylic proton in a lead compound resulted in retained high c-Met potency with a significant reduction in hERG inhibition.[1]
Comparative Biological Activity
The following table summarizes the in vitro activity of representative compounds from the 3,5-diamino-7-trifluoromethylquinoline series.
| Compound | c-Met IC50 (nM) | hERG IC50 (µM) |
| 1 (Zgwatinib) | <3.0 | Significant Inhibition |
| 11 | <3.0 | ~100 |
| 12 | <3.0 | ~100 |
| 39 | 1.6 | ~100 |
Data sourced from MedChemComm, 2012, 3, 1269-1273.[1]
Series 2: 4-Trifluoromethyl-2-anilinoquinolines as Potential SGK1 Inhibitors
A novel series of compounds featuring a 4-trifluoromethyl-2-anilinoquinoline scaffold has been designed and evaluated for their anticancer properties.[2][3] Mechanism of action studies identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds.[2][3] SGK1 is involved in cell survival, proliferation, and resistance to therapy.
Structure-Activity Relationship (SAR) Insights
The SAR for this series was explored by modifying the anilino moiety at the 2-position of the quinoline core. These modifications significantly impacted the antiproliferative activity against various cancer cell lines.
Key observations include:
-
Substitution at the 2-position: The introduction of a (4-(piperazin-1-yl)phenyl)amino substitution at this position, as seen in compound 8b, led to superior efficacy against multiple cancer cell lines.[2][3] This compound was found to induce apoptosis and cell cycle arrest.
Comparative Biological Activity
The table below presents the antiproliferative activity of key compounds from the 4-trifluoromethyl-2-anilinoquinoline series against a panel of human cancer cell lines.
| Compound | PC3 IC50 (nM) | LNCaP IC50 (nM) | K562 IC50 (nM) | HeLa IC50 (nM) |
| 5a | Remarkable Activity | Remarkable Activity | Remarkable Activity | Remarkable Activity |
| 5m | Remarkable Activity | Remarkable Activity | Remarkable Activity | Remarkable Activity |
| 5o | Remarkable Activity | Remarkable Activity | Remarkable Activity | Remarkable Activity |
| 6b | Remarkable Activity | Remarkable Activity | Remarkable Activity | Remarkable Activity |
| 8b | Superior Efficacy | Superior Efficacy | Superior Efficacy | Superior Efficacy |
Data sourced from Molecular Diversity, 2024.[2][3] Note: Specific IC50 values for all compounds were not publicly available in the cited abstracts; the table reflects the qualitative descriptions of activity.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation and comparison of experimental data.
c-Met Kinase Assay
The inhibitory activity against the c-Met kinase is typically determined using a biochemical assay. A representative protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the c-Met enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified. This is often achieved using methods like ELISA with a specific antibody that recognizes the phosphorylated substrate or through radiometric assays measuring the incorporation of radioactive phosphate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
hERG Inhibition Assay
The potential for hERG channel inhibition is a critical safety assessment. A common method is the patch-clamp electrophysiology assay:
-
Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG channel currents in the absence and presence of the test compounds.
-
Data Analysis: The inhibition of the hERG current is measured at various concentrations of the compound, and the IC50 value is determined.
Cell Proliferation Assay (e.g., MTT Assay)
The antiproliferative activity of the compounds is assessed using cell-based assays. The MTT assay is a widely used method:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Molecular Pathways
To better understand the context of these targeted therapies, the following diagrams illustrate the signaling pathways of c-Met and SGK1.
Caption: Simplified c-Met signaling pathway and the point of intervention for trifluoromethylquinoline inhibitors.
Caption: Overview of the SGK1 signaling cascade and the inhibitory action of 4-trifluoromethyl-2-anilinoquinolines.
Conclusion
The structure-activity relationship studies of trifluoromethylquinolines have led to the identification of potent kinase inhibitors with significant anticancer potential. The 3,5-diamino-7-trifluoromethylquinoline series has yielded highly potent c-Met inhibitors, with successful optimization strategies to mitigate hERG-related cardiotoxicity. The 4-trifluoromethyl-2-anilinoquinoline scaffold has emerged as a promising starting point for the development of SGK1 inhibitors, demonstrating broad antiproliferative activity.
This comparative guide highlights the importance of targeted medicinal chemistry efforts in optimizing lead compounds. The strategic incorporation of the trifluoromethyl group, coupled with systematic modifications of the quinoline core and its substituents, has proven effective in enhancing potency and fine-tuning selectivity profiles. Further investigation into the in vivo efficacy and pharmacokinetic properties of the lead compounds from both series is warranted to advance these promising candidates toward clinical development.
References
- 1. Further SAR studies on 3,5-diamino-7-trifluoromethylquinolines as highly potent tyrosine kinase c-Met inhibitors: efforts to correct hERG inhibition - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid as a Putative Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a compound with high potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), against established inhibitors of the same target. This analysis is based on the compound's structural similarity to a known class of potent DHODH inhibitors and provides a framework for its experimental validation and comparison.
Introduction to DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells. This makes DHODH a validated and attractive therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[3][4]
The quinoline carboxylic acid scaffold is a recognized pharmacophore for potent DHODH inhibitors.[1][2] Structure-activity relationship (SAR) studies have identified key structural features necessary for high inhibitory activity, including the carboxylic acid at the C4 position, which is crucial for binding to the enzyme's active site.[1][2]
Profile of this compound
While a specific IC50 value for this compound against DHODH is not publicly available at the time of this publication, its chemical structure strongly suggests inhibitory activity towards this enzyme. It belongs to the quinoline-3-carboxylic acid class, and studies have shown that substitutions on the quinoline ring, including trifluoromethyl (-CF3) groups at the C6 position, are associated with significant DHODH inhibition.[3]
Comparative Performance Data
To establish a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activity (IC50 values) of several known DHODH inhibitors. This includes other quinoline-based inhibitors and clinically relevant drugs.
| Inhibitor Name | Chemical Class | Target | IC50 Value (nM) | Reference |
| Brequinar | Fluoroquinoline | Human DHODH | ~5.2 - 20 | [5] |
| Teriflunomide (A77 1726) | Isoxazole | Human DHODH | ~307 | [6] |
| Leflunomide | Isoxazole (Prodrug of Teriflunomide) | Human DHODH | Weak inhibitor, active metabolite is Teriflunomide | [7] |
| Quinoline Analogue 41 | 4-Quinoline Carboxylic Acid | Human DHODH | 9.71 ± 1.4 | [4] |
| Quinoline Analogue 43 | 4-Quinoline Carboxylic Acid | Human DHODH | 26.2 ± 1.8 | [4] |
Experimental Protocols
To experimentally determine and compare the inhibitory activity of this compound, the following standard enzymatic assay can be employed.
DHODH Enzymatic Assay (DCIP Reduction Method)
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and known inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (vehicle control).
-
Add 178 µL of the DHODH enzyme solution in assay buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well. Final concentrations in a 200 µL reaction volume are typically 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes in kinetic mode. The rate of DCIP reduction is proportional to the DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the context of this comparative analysis, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.
Caption: Experimental Workflow for DHODH Inhibitor Evaluation.
Conclusion
This compound represents a promising candidate as a novel inhibitor of Dihydroorotate Dehydrogenase, based on its structural alignment with a class of compounds known for potent activity against this enzyme. The provided comparative data for established inhibitors and the detailed experimental protocol offer a solid foundation for researchers to quantitatively assess its inhibitory potential. Further investigation is warranted to determine its precise IC50 value and to explore its efficacy in cellular and preclinical models, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
Comparative Efficacy of Trifluoromethyl-Substituted Quinoline Carboxylic Acid Derivatives in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of trifluoromethyl-substituted quinoline carboxylic acid derivatives and their close analogs. Due to the limited availability of published in vivo studies on 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid derivatives, this guide focuses on structurally related compounds for which quantitative in vivo data is available. This information is intended to provide valuable insights into the therapeutic potential and pharmacological properties of this class of compounds.
Introduction to this compound Derivatives
Comparative In Vivo Efficacy
This section details the in vivo performance of two distinct classes of quinoline derivatives that share key structural features with the target compounds: 4-amino-7-(trifluoromethyl)quinoline derivatives with anti-inflammatory and analgesic properties, and 2,4-disubstituted quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) with demonstrated oral bioavailability.
4-Amino-7-(trifluoromethyl)quinoline Derivatives as Anti-inflammatory and Analgesic Agents
A study by Abadi et al. investigated a series of 4-substituted-7-trifluoromethylquinoline derivatives for their in vivo anti-inflammatory and analgesic effects. While the trifluoromethyl group is at the 7-position and the core is a 4-aminoquinoline, these findings are highly relevant for understanding the potential of related structures.
Quantitative Data Summary
| Compound ID | Animal Model | Endpoint | Dose (p.o.) | Efficacy | Ulcerogenic Liability | Reference |
| 12 | Carrageenan-induced rat paw edema | Inhibition of inflammation | 100 mg/kg | Comparable to Indomethacin | Not observed | [2] |
| 12 | Acetic acid-induced writhing in mice | Analgesia | 100 mg/kg | Equipotent to Glafenine | Not observed | [2] |
| Indomethacin | Carrageenan-induced rat paw edema | Inhibition of inflammation | 10 mg/kg | Standard | - | [2] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Male Wistar rats (150-180 g).
-
Procedure: A 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw to induce edema.
-
Treatment: Test compounds (e.g., compound 12 ) and the reference drug (Indomethacin) were administered orally at the specified doses one hour before carrageenan injection.
-
Measurement: The volume of the paw was measured using a plethysmometer at specified time intervals after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema was calculated by comparing the paw volume in the treated groups to the control group.
Experimental Workflow
2,4-Disubstituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
A structure-guided design approach led to the discovery of potent quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. While these compounds are not 4-hydroxy-3-carboxylic acids, they are quinoline carboxylic acids and one of the lead compounds demonstrated significant oral bioavailability in an in vivo pharmacokinetic study.
Quantitative Data Summary
| Compound ID | Animal Model | Endpoint | Dose | Bioavailability (F) | t1/2 (h) | Reference |
| 41 | Mice | Pharmacokinetics | PO | 56% | 2.78 | [3][4] |
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice.
-
Procedure: A single dose of the test compound was administered either intravenously (IV) or orally (PO).
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of the compound were determined using a suitable analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: Parameters such as bioavailability (F) and half-life (t1/2) were calculated from the plasma concentration-time profiles.
Signaling Pathway: DHODH in Pyrimidine Biosynthesis
Synthesis of Quinoline Carboxylic Acid Derivatives
The synthesis of quinoline carboxylic acid derivatives often utilizes classic named reactions. The Pfitzinger condensation is a frequently employed method for constructing the quinoline core of these molecules[3]. This reaction typically involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
Conclusion
While direct in vivo efficacy data for this compound derivatives remains to be fully elucidated in publicly accessible literature, the findings for structurally related trifluoromethyl-quinolines and quinoline carboxylic acids are promising. The available data suggests that this class of compounds holds significant potential for the development of novel anti-inflammatory, analgesic, and anti-proliferative agents. The favorable pharmacokinetic profile of a related quinoline carboxylic acid further supports the viability of these scaffolds for oral drug development. Further medicinal chemistry efforts to synthesize and evaluate derivatives of this compound in relevant in vivo models are warranted to fully explore their therapeutic utility.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, a compound with potential applications in biochemical research, particularly in the study of enzyme inhibition.[1][2] Based on its structural features, this compound is hypothesized to function as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive therapeutic target in oncology and autoimmune diseases.[3][4]
This guide will compare the validation of this compound's mechanism of action with that of well-established DHODH inhibitors, providing supporting experimental data and detailed protocols.
Comparative Analysis of DHODH Inhibitors
The efficacy of a DHODH inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several known DHODH inhibitors, providing a benchmark for evaluating the potency of this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Brequinar | Human DHODH | 2.1 | Enzymatic |
| Teriflunomide (A77 1726) | Human DHODH | 24.5 | Enzymatic |
| Leflunomide | Human DHODH | 332.9 | Enzymatic |
| BAY-2402234 | Human DHODH | 0.42 | Enzymatic |
| This compound | Hypothesized: Human DHODH | To be determined |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.[4]
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesis that this compound acts as a DHODH inhibitor, a series of biochemical and cell-based assays are recommended.
Biochemical DHODH Inhibition Assay
This assay directly measures the enzymatic activity of purified DHODH and its inhibition by the test compound.
Principle: The activity of DHODH is monitored by measuring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate.[4]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (ubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant DHODH enzyme to each well.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Initiate the reaction by adding a mixture of dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cells, which are highly dependent on de novo pyrimidine synthesis.
Principle: Inhibition of DHODH leads to pyrimidine depletion, which in turn inhibits DNA synthesis and cell proliferation.[3]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Uridine
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Include a set of wells with co-treatment of the inhibitor and a high concentration of uridine. This "rescue" experiment is crucial to confirm the on-target effect, as exogenous uridine can bypass the need for de novo pyrimidine synthesis.[4]
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement Assay (Surface Plasmon Resonance - SPR)
SPR can be used to directly measure the binding affinity of the compound to the DHODH protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) binds to a ligand (the immobilized DHODH protein).
Procedure:
-
Immobilize recombinant DHODH onto a sensor chip.
-
Flow different concentrations of the test compound over the chip surface.
-
Measure the binding and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD) to determine the binding affinity. A lower KD value indicates a higher binding affinity.[5]
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The proposed mechanism of action of this compound as a DHODH inhibitor.
Caption: A typical experimental workflow for validating the mechanism of action of a putative DHODH inhibitor.
By following these experimental protocols and comparing the resulting data with established DHODH inhibitors, researchers can effectively validate the mechanism of action of this compound and assess its potential as a novel therapeutic agent.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Doebner vs. Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the efficient synthesis of substituted quinolines is a cornerstone of modern medicinal and process chemistry. This guide provides an objective comparison of the Doebner quinoline synthesis with other classical and widely employed methods, including the Skraup, Friedländer, Combes, and Conrad-Limpach syntheses. The focus is on synthetic efficiency, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for a given research and development objective.
Overview of Quinoline Synthesis Methods
The choice of a synthetic route to a target quinoline is a critical decision influenced by factors such as the desired substitution pattern, the availability and cost of starting materials, reaction conditions, and scalability. While numerous methods for quinoline synthesis have been developed, a few have stood the test of time due to their reliability and versatility. This guide will compare the Doebner synthesis, a three-component reaction forming quinoline-4-carboxylic acids, against four other named reactions that represent the bedrock of quinoline chemistry.[1]
Quantitative Comparison of Synthetic Efficiency
The following table summarizes the key performance indicators for the Doebner synthesis and its alternatives. It is important to note that yields and reaction conditions can vary significantly based on the specific substrates and catalysts employed.
| Synthesis Method | Starting Materials | Typical Product | Typical Yield (%) | Typical Reaction Temperature (°C) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Doebner Synthesis | Aniline, Aldehyde, Pyruvic Acid | 2-Substituted Quinoline-4-carboxylic Acid | Low to Moderate | Reflux | Several hours | Three-component reaction, good for quinoline-4-carboxylic acids.[2][3] | Often suffers from low yields, especially with electron-withdrawing groups on the aniline.[1][2] |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Low to 91% | 140-150 | 3-4 hours | Uses readily available and inexpensive starting materials.[4][5] | Highly exothermic and potentially violent reaction; can produce significant tarry byproducts.[4] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Polysubstituted Quinolines | up to 99% | 60 - 220 or reflux | 30 min - 4 hours | Generally high yields and clean reactions; very versatile.[6][7] | Availability of substituted 2-aminoaryl aldehydes or ketones can be a limitation.[8] |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Good (e.g., 89%) | 100-140 | Several hours | Good for the synthesis of 2,4-disubstituted quinolines.[3][4] | Use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[4] |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines | 85-95% | ~250 (cyclization) | 10-15 min (cyclization) | Excellent yields for 4-hydroxyquinolines.[6][9] | Requires very high temperatures for the cyclization step.[9] |
Experimental Protocols
This section provides detailed experimental procedures for each of the discussed quinoline synthesis methods. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.
Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
The Doebner reaction facilitates the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Slowly add pyruvic acid (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-phenylquinoline-4-carboxylic acid, will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
A reported yield for the synthesis of 2-(m-nitrophenyl)-6-methoxyquinoline-4-carboxylic acid using a similar procedure is 95%.[10]
Skraup Synthesis of Quinoline
The Skraup synthesis is a classic method for producing quinoline from aniline and glycerol.[5][11]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Concentrated Sulfuric Acid (100 ml)
-
Nitrobenzene (49 g, 0.4 mole)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask fitted with a mechanical stirrer and a reflux condenser, cautiously mix aniline, glycerol, and nitrobenzene.
-
With vigorous stirring, slowly add the concentrated sulfuric acid. The addition is exothermic and may require external cooling.
-
Add the ferrous sulfate heptahydrate to the mixture.
-
Gently heat the mixture in an oil bath. The reaction will become strongly exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[5]
-
After the reaction is complete, allow the mixture to cool.
-
Dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline by steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation. The fraction boiling at 235-237°C is collected. This procedure is reported to yield 84-91% of quinoline.[5]
Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
The Friedländer synthesis is a highly efficient method for preparing substituted quinolines.[12]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium tetrachloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by filtration or extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography. Modern variations of the Friedländer synthesis, such as the one described, often provide high to excellent yields.[12] For instance, a catalyst-free version in water at 70°C can yield up to 97%.[13]
Combes Synthesis of 2,4-Dimethylquinoline
The Combes synthesis is a reliable method for the preparation of 2,4-disubstituted quinolines.[3][4]
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
Procedure:
-
In a reaction flask, mix aniline (1.0 eq) and acetylacetone (1.0 eq).
-
With cooling, slowly and carefully add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to 100-140°C for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or distillation. A similar procedure for the synthesis of 2,4-dimethylquinoline reports a yield of 89%.[14]
Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
The Conrad-Limpach synthesis is a two-step process that provides excellent yields of 4-hydroxyquinolines.[9]
Materials:
-
Aniline
-
Ethyl acetoacetate (a β-ketoester)
-
Inert high-boiling solvent (e.g., mineral oil, Dowtherm A)
Procedure: Step 1: Enamine Formation
-
Mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) at room temperature. The reaction is often exothermic.
-
Stir the mixture until the formation of the β-aminoacrylate intermediate is complete (can be monitored by spectroscopy).
-
The intermediate can be isolated or used directly in the next step. Step 2: Thermal Cyclization
-
Heat the β-aminoacrylate intermediate in a high-boiling inert solvent to approximately 250°C.[9]
-
Maintain this temperature for 10-15 minutes.
-
Cool the reaction mixture. The 4-hydroxyquinoline product will often precipitate.
-
Collect the product by filtration, wash with a hydrocarbon solvent (e.g., hexanes) to remove the high-boiling solvent, and dry. Yields for this reaction are reported to be in the range of 85-95% when conducted in a high-boiling inert solvent.[6][9]
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared quinoline syntheses.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. du.edu.eg [du.edu.eg]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Trifluoromethyl Group Takes the Lead: A Head-to-Head Comparison of Electron-Withdrawing Groups in Quinolines for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The quinoline scaffold, a privileged structure in numerous therapeutic agents, is a prime target for such optimization. The introduction of electron-withdrawing groups (EWGs) is a common tactic to modulate the physicochemical and biological properties of quinoline derivatives. Among these, the trifluoromethyl (CF3) group has emerged as a particularly advantageous substituent. This guide provides a head-to-head comparison of the trifluoromethyl group against other common EWGs, such as cyano (-CN) and nitro (-NO2) groups, on the quinoline core, supported by experimental data to inform rational drug design.
The unique properties of the trifluoromethyl group, including its high electronegativity, metabolic stability, and lipophilicity, often translate into enhanced biological activity and improved pharmacokinetic profiles.[1] This comparison will delve into the quantitative effects of these EWGs on key molecular properties and biological activities, providing a data-driven framework for selecting the optimal substituent.
Physicochemical Properties: A Quantitative Comparison
The electronic nature of a substituent profoundly impacts a molecule's acidity (pKa) and lipophilicity (logP), which in turn govern its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences these parameters.[2]
| Electron-Withdrawing Group | Position on Quinoline | pKa[1] | logP | Reference Compound |
| Trifluoromethyl (-CF3) | 6 | 3.25 | 3.25 | 6-(Trifluoromethyl)quinoline |
| Cyano (-CN) | 6 | Data not available | Data not available | 6-Cyanoquinoline |
| Nitro (-NO2) | 5 | Data not available | Data not available | 5-Nitroquinoline |
| Nitro (-NO2) | 8 | Data not available | Data not available | 8-Nitroquinoline |
Note: Direct comparative pKa and logP data for cyano- and nitro-substituted quinolines under identical experimental conditions were not available in the reviewed literature. The provided data for the trifluoromethyl group serves as a benchmark.
Biological Activity: Anticancer Efficacy
The influence of EWGs is particularly evident in the anticancer activity of quinoline derivatives. Numerous studies have demonstrated that the presence and position of these groups can dramatically alter the potency of these compounds against various cancer cell lines.
In Vitro Anticancer Activity of Substituted Quinolines
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of various quinoline derivatives bearing different EWGs against several cancer cell lines.
| Compound | Electron-Withdrawing Group | Position | Cancer Cell Line | IC50 (µM) |
| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | -CF3 | 7 | Not Specified | Potent (exact value not provided)[3] |
| 6-Bromo-5-nitroquinoline | -NO2 | 5 | C6 (Rat Glioblastoma) | >100 |
| HeLa (Human Cervical Cancer) | 26.3 | |||
| HT29 (Human Adenocarcinoma) | 12.5 | |||
| 6-Cyanoquinoline | -CN | 6 | C6 (Rat Glioblastoma) | >100 |
| HeLa (Human Cervical Cancer) | >100 | |||
| HT29 (Human Adenocarcinoma) | >100 |
From the available data, quinolines substituted with a trifluoromethyl group at the 7-position have been reported to be highly potent anticancer agents.[3] In a direct comparison, 6-bromo-5-nitroquinoline exhibited significantly greater antiproliferative activity against HeLa and HT29 cancer cell lines compared to 6-cyanoquinoline, which was largely inactive. This highlights the profound impact of the specific EWG and its position on the quinoline ring on anticancer efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
Determination of pKa
The acidity or basicity of a compound is quantified by its pKa value. For quinolines, which are weak bases, the pKa of the conjugate acid is determined.
Methodology: Potentiometric Titration [1]
-
Sample Preparation: A known concentration of the quinoline derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Lipophilicity (logP)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.
Methodology: Shake Flask Method
-
System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.
-
Sample Addition: A known amount of the quinoline derivative is dissolved in one of the phases.
-
Partitioning: The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Measurement: The concentration of the quinoline derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives for 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinoline derivatives is attributed to their ability to induce apoptosis, or programmed cell death. The p53 tumor suppressor protein plays a central role in this process.
Caption: p53/Bax-dependent apoptotic pathway potentially induced by substituted quinoline derivatives.
Electron-withdrawing groups on the quinoline ring can enhance the molecule's ability to interact with and modulate key signaling proteins like p53, thereby triggering the apoptotic cascade.
Caption: General experimental workflow for the evaluation of anticancer quinoline derivatives.
References
Unraveling the Cytotoxic Landscape: A Comparative Analysis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid and Its Analogs
For Immediate Release
[City, State] – In the ongoing quest for novel anticancer agents, quinoline derivatives have emerged as a promising class of compounds. This guide offers a comprehensive comparison of the cytotoxic profiles of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and its structural analogs, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data to inform future research and development efforts.
The strategic incorporation of a trifluoromethyl group at the C-6 position of the 4-hydroxyquinoline-3-carboxylic acid scaffold has been a key area of investigation, aiming to enhance the therapeutic potential of this privileged structure. This report consolidates findings from various studies to present a comparative overview of the in vitro cytotoxicity of these compounds against several cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of its analogs. It is important to note that the data presented has been compiled from different studies. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 5.9 | [1] |
| Analog 1: 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid | L1210 | >100 | Not Specified |
| Analog 2: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | - | - | Data not found |
| Analog 3: 4-Hydroxy-6,8-dichloroquinoline-3-carboxylic acid | L1210 | 3.2 | Not Specified |
| Analog 4: 4-Hydroxy-6,7-dichloroquinoline-3-carboxylic acid | L1210 | 1.0 | Not Specified |
Note: The IC50 values for analogs are sourced from broader studies on quinoline derivatives and may not have been generated in the same experimental context as the data for the primary compound of interest.
Structure-Activity Relationship Insights
The cytotoxic activity of 4-hydroxyquinoline-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of the trifluoromethyl group at the C-6 position, as seen in the primary compound of interest, appears to confer notable cytotoxic activity against the A549 lung cancer cell line.[1] In comparison, a simple fluoro substitution at the same position resulted in a significant loss of activity in the L1210 leukemia cell line.
Interestingly, the introduction of multiple halogen substituents, such as chlorine at the C-6 and C-8 or C-6 and C-7 positions, resulted in potent cytotoxicity against the L1210 cell line. This suggests that the electronic and steric properties of the substituents on the benzo ring of the quinoline scaffold play a crucial role in their anticancer potential.
Experimental Protocols
The following provides a generalized methodology for the cytotoxicity assays commonly employed in the evaluation of these compounds, based on information from related studies.
MTT Assay for Cell Viability
A frequently utilized method for assessing the cytotoxic effects of quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound and its specific analogs are not yet fully elucidated, the broader class of quinoline carboxylic acids has been shown to exert its anticancer effects through various mechanisms. One prominent mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells. By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, leading to an arrest of DNA and RNA synthesis and ultimately, cell death.
The following diagram illustrates a general workflow for evaluating the cytotoxic activity and potential mechanism of action of these compounds.
Caption: A generalized workflow for the synthesis, cytotoxicity screening, and mechanistic evaluation of quinoline carboxylic acid derivatives.
Conclusion
The available data suggests that this compound and its analogs represent a compelling scaffold for the development of novel anticancer agents. The substitution pattern on the quinoline ring is a critical determinant of their cytotoxic potency. Further comprehensive studies that directly compare a series of closely related analogs under uniform experimental conditions are warranted to establish a more definitive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their future clinical translation. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
Safety Operating Guide
Safe Disposal of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound. The following procedures are based on best practices for handling quinoline derivatives and related fluorinated compounds. Note that a specific Safety Data Sheet (SDS) for this exact compound was not located; therefore, these guidelines are derived from SDSs of structurally similar chemicals and general chemical safety principles. Always consult your institution's specific safety protocols and local regulations.
Core Principles of Chemical Waste Disposal
This compound, like many quinoline derivatives, should be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[1] All contaminated materials, including personal protective equipment (PPE) and lab supplies, must be collected and managed through an approved hazardous waste program.[1]
Personal Protective Equipment (PPE)
Before beginning any work with this compound, ensure that the appropriate Personal Protective Equipment is worn. This is the first line of defense against chemical exposure.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust formation is likely, a particulate filter respirator may be necessary. | --- |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound must be clearly identified as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent dangerous reactions.[1]
2. Waste Collection:
-
Solid Waste: Carefully place any solid this compound and contaminated disposable items (e.g., weigh boats, contaminated paper towels) directly into a designated hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[1]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
3. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., toxic).
-
The container must have a secure, tight-fitting lid.[1]
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep containers closed when not in use.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including 4-Hydroxy-6-(trifluoromethyl)quinoline and 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, as well as general best practices for handling potentially hazardous chemicals. A conservative approach is advised.
Hazard Assessment
Based on available data for similar molecules, this compound should be treated as acutely toxic if swallowed and a skin, eye, and respiratory tract irritant .[1][2]
| Hazard Classification (Assumed) | GHS Pictogram (Anticipated) | Signal Word (Anticipated) | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | Danger | H301: Toxic if swallowed. |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2) | Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Must be worn at all times when handling the solid or solutions. A face shield is required when there is a risk of splashing. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a chemical-resistant lab coat. | Gloves should be inspected before use and changed frequently, especially if contact is suspected. The lab coat should have tight-fitting cuffs. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for minimizing risk during handling and disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, glassware).
-
Prepare a designated waste container for halogenated organic waste.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within the chemical fume hood to prevent inhalation of airborne powder.
-
Use anti-static weighing dishes to minimize dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation and Use:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
Work on a chemical-resistant tray or spill mat to contain any potential spills.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Remove PPE carefully, avoiding cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area and alert personnel.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
This compound is a halogenated organic compound .
-
Waste Segregation:
-
All solid waste (e.g., contaminated weighing paper, gloves, absorbent material) must be placed in a clearly labeled, sealed container for solid halogenated organic waste.
-
All liquid waste (e.g., reaction mixtures, cleaning solvents) must be collected in a designated, sealed, and clearly labeled container for liquid halogenated organic waste.
-
-
Labeling:
-
Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department in accordance with local and federal regulations. Do not dispose of this chemical down the drain.
-
Workflow for Handling and Disposal
Caption: Workflow from preparation to disposal for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
